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  • Product: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride
  • CAS: 1785203-38-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry The strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. Within this landscape, fluorinated spirocyclic scaffolds are of particular interest. Their rigid, three-dimensional structures can effectively explore chemical space, providing novel vectors for substituent placement and improving key pharmacokinetic and pharmacodynamic parameters. This guide focuses on a specific, yet underexplored member of this class: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS Number: 1785203-38-4).[1]

While extensive experimental data for this particular compound is not yet publicly available, this guide will provide a comprehensive overview of its expected physicochemical properties, grounded in the established principles of physical organic chemistry and data from structurally related analogs. We will delve into the anticipated effects of the gem-difluoro group on key parameters, outline robust experimental protocols for their determination, and provide a framework for the rational application of this promising building block in drug discovery programs.

Molecular Structure and Key Features

The structure of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride combines several key features that are highly relevant to its potential applications:

  • Spirocyclic Core: The spiro[4.5]decane framework imparts a high degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving selectivity for a biological target.

  • Gem-Difluoro Group: The two fluorine atoms on the same carbon atom (gem-difluoro) significantly alter the local electronic environment. This can influence the acidity of nearby protons, modulate hydrogen bonding capabilities, and impact metabolic stability by blocking potential sites of oxidation.

  • Oxaspiro Moiety: The presence of an oxygen atom in the tetrahydropyran ring introduces a potential hydrogen bond acceptor and can influence the overall polarity and solubility of the molecule.

  • Azaspiro Moiety with Hydrochloride Salt: The secondary amine in the pyrrolidine ring is basic and will be protonated at physiological pH. The hydrochloride salt form enhances aqueous solubility and improves handling characteristics, making it suitable for formulation and biological testing.

Predicted Physicochemical Properties: A Data-Driven Analysis

The following table summarizes the predicted physicochemical properties of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. These predictions are based on the analysis of structurally similar compounds and the known effects of gem-difluorination.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) Likely > 200 (with decomposition)Hydrochloride salts of small molecules are typically high-melting crystalline solids. The rigid spirocyclic structure and ionic character will contribute to a strong crystal lattice. For comparison, related non-fluorinated azaspiro decane hydrochlorides often exhibit high melting points.
Boiling Point (°C) Not applicableAs a salt, the compound will likely decompose at high temperatures before boiling.
Aqueous Solubility HighThe hydrochloride salt form is expected to be highly soluble in water. The presence of the ether oxygen and the protonated amine will facilitate hydrogen bonding with water molecules.
pKa (of the conjugate acid) 7.5 - 8.5The electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the secondary amine compared to its non-fluorinated analog, thus lowering the pKa of its conjugate acid. Studies on other fluorinated amines have demonstrated a pKa-lowering effect of approximately 1-2 units per gem-difluoro substitution in close proximity.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5The gem-difluoro group generally increases lipophilicity compared to two hydrogen atoms. However, the overall LogP will be significantly influenced by the hydrophilic nature of the protonated amine and the ether oxygen. The hydrochloride salt form will have a low LogD at physiological pH.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive and validated understanding of this molecule, a series of standard experimental protocols should be employed. The following section details the methodologies for determining the key physicochemical parameters.

Determination of Melting Point

The melting point is a critical indicator of purity and identity.

Methodology:

  • A small, dry sample of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min until the temperature is approximately 30 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range should be narrow (≤ 2 °C).

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Potentiometric Determination of pKa

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • A standard solution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (e.g., 0.01 M) is prepared in deionized water.

  • The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Self-Validating System: The accuracy of the pKa determination is validated by the calibration of the pH meter with standard buffers before the experiment and the use of a standardized titrant.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the protons adjacent to the fluorine atoms and the nitrogen and oxygen atoms will be particularly informative.

    • ¹³C NMR: Will show the number of unique carbon environments. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will show a single resonance for the two equivalent fluorine atoms, and its chemical shift will be characteristic of a gem-difluoro group on a cyclohexane ring.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt (around 2400-2800 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C-O stretch of the ether (around 1050-1150 cm⁻¹), and strong C-F stretches (typically in the 1000-1200 cm⁻¹ region).

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition of the free base. The fragmentation pattern can also provide structural information.

Visualization of Key Concepts

Synthetic Pathway Overview

A plausible synthetic route to 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride would likely involve the construction of the fluorinated piperidone precursor followed by spirocyclization.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization and Final Product Formation Start Commercially Available Piperidone Derivative Fluorination Electrophilic or Nucleophilic Fluorination Start->Fluorination e.g., Selectfluor® or DAST Precursor 4,4-Difluoropiperidone Intermediate Fluorination->Precursor Spirocyclization Reaction with a Suitable Dielectrophile Precursor->Spirocyclization Deprotection Removal of Protecting Groups (if any) Spirocyclization->Deprotection Salt_Formation Treatment with HCl Deprotection->Salt_Formation Final_Product 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Salt_Formation->Final_Product

Caption: A generalized synthetic workflow for the target compound.

Workflow for Physicochemical Profiling

A logical workflow ensures that all critical physicochemical parameters are determined efficiently.

G Start Synthesized and Purified 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl Structure_Confirmation Structural Confirmation (NMR, MS, IR) Start->Structure_Confirmation Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Confirmation->Purity_Assessment Physical_Properties Determination of Physical Properties (Melting Point, Solubility) Purity_Assessment->Physical_Properties Ionization_Constant pKa Determination (Potentiometric Titration) Purity_Assessment->Ionization_Constant Lipophilicity Lipophilicity Measurement (LogP/LogD) Purity_Assessment->Lipophilicity Final_Data Comprehensive Physicochemical Profile Physical_Properties->Final_Data Ionization_Constant->Final_Data Lipophilicity->Final_Data

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Exploratory

Structural Characterization of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride: A Comprehensive Technical Guide

Executive Summary The exploration of novel chemical space is a critical bottleneck in modern drug discovery. To escape the "flatland" of traditional aromatic rings, medicinal chemists increasingly rely on highly saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel chemical space is a critical bottleneck in modern drug discovery. To escape the "flatland" of traditional aromatic rings, medicinal chemists increasingly rely on highly saturated, three-dimensional frameworks. 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 1785203-38-4)[1] represents a privileged bioisosteric scaffold designed to optimize pharmacokinetic parameters while maintaining rigid conformational geometry.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical techniques, but as a self-validating system . Every structural module in this compound—the spirocyclic core, the gem-difluoro group, the oxane ring, and the aza-salt—presents specific analytical challenges and diagnostic signatures. This whitepaper provides an authoritative, causality-driven guide to the multi-modal structural characterization of this complex scaffold.

Physicochemical Rationale of the Scaffold

Before characterizing a molecule, one must understand why it was designed. The architectural modules of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane dictate both its biological utility and its analytical behavior:

  • Spiro[4.5]decane Core: Spirocyclic scaffolds are heavily utilized to increase three-dimensionality and structural novelty [2][2]. This maximizes the fraction of sp³ carbons ( Fsp3​ ), a critical metric for drug-likeness that correlates with improved clinical success and aqueous solubility [3][3].

  • 4,4-Gem-Difluoro Group: Fluorine incorporation lowers the pKa of the adjacent basic amine via inductive electron withdrawal, improving membrane permeability. Furthermore, it blocks oxidative metabolism at the C4 position. In NMR, gem-difluoro groups exhibit large geminal fluorine-fluorine coupling and distinct carbon-fluorine coupling (e.g., 1JC,F​≈245 Hz) .

  • 8-Oxa Ring: The tetrahydropyran equivalent acts as a localized hydrogen-bond acceptor, further enhancing solubility without adding lipophilic bulk.

  • 2-Aza Hydrochloride Salt: The secondary amine provides a handle for functionalization (e.g., amide coupling), while the HCl salt form ensures solid-state stability and crystallinity.

Structural_Modules Molecule Target Scaffold CAS: 1785203-38-4 Spiro Spiro[4.5] Core Enhances Fsp3 & 3D Complexity Molecule->Spiro GemF 4,4-Difluoro Lowers pKa & Blocks Metabolism Molecule->GemF Oxa 8-Oxa Ring H-Bond Acceptor & Solubility Molecule->Oxa Aza 2-Aza HCl Basic Center for Salt Formation Molecule->Aza

Fig 1. Physicochemical impact of the structural modules in the azaspiro decane scaffold.

The Self-Validating Analytical System

To ensure absolute trustworthiness in structural assignment, we employ an orthogonal, self-validating workflow. No single technique is trusted in isolation. For instance, the exact mass from HRMS confirms the atomic composition ( C8​H13​F2​NO ), but it cannot distinguish regioisomers. We cross-reference this with 13 C NMR, where the specific 1JC,F​ and 2JC,F​ splitting patterns mathematically prove the exact spatial connectivity of the fluorines to the spiro-adjacent carbon.

Characterization_Workflow cluster_Solution Solution-Phase Analysis cluster_Solid Solid-State Analysis Sample 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane HCl NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR HRMS LC-HRMS (ESI+) Exact Mass Profiling Sample->HRMS XRD Single Crystal XRD 3D Conformation Sample->XRD DSC DSC / TGA Thermal Stability Sample->DSC Validation Self-Validating Structural Confirmation NMR->Validation Connectivity HRMS->Validation Formula XRD->Validation Stereochemistry DSC->Validation Purity/Form

Fig 2. Orthogonal multi-modal workflow for self-validating structural characterization.

Quantitative Data Summaries

Table 1: Predictive Multinuclear NMR Assignments (DMSO- d6​ )

Note: The 5-membered aza-ring comprises positions 1-4; C5 is the spiro carbon; the 6-membered oxa-ring comprises positions 6-10.

NucleusPositionChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Diagnostic Rationale
1 H N2-H 2+​ ~9.00 - 9.50Broad singlet (2H)Confirms the hydrochloride salt state.
1 H C7, C9~3.50 - 3.80Multiplet (4H)Deshielded by adjacent O8 atom.
1 H C3~3.60 - 3.90Triplet-like, 3JH,F​≈12−15 Coupled to adjacent gem-difluoro group.
13 C C4 (CF 2​ )~120.0 - 125.0Triplet, 1JC,F​≈240−250 Direct C-F bond confirmation.
13 C C5 (Spiro)~45.0 - 50.0Triplet, 2JC,F​≈25−30 Proves CF 2​ is adjacent to the spiro center.
13 C C7, C9~63.0 - 67.0SingletConfirms the oxane ring carbons.
19 F F at C4~ -95.0 to -105.0AB Quartet or MultipletDiastereotopic nature of rigid spiro-ring F atoms.
Table 2: HRMS & Physicochemical Parameters
ParameterValue / FormulaAnalytical Significance
Chemical Formula (Free Base) C 8​ H 13​ F 2​ NOBaseline for exact mass calculation.
Exact Mass (Monoisotopic) 177.0965 DaTheoretical neutral mass.
Expected [M+H] + (ESI+) 178.1043 m/z Primary target ion for LC-HRMS.
Isotope Pattern Absence of Cl isotopeESI+ detects the free base; Cl is lost in positive mode.

Step-by-Step Experimental Methodologies

Protocol 1: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Causality: We select DMSO- d6​ over CDCl 3​ because the highly polar hydrochloride salt is insoluble in chloroform. Furthermore, DMSO- d6​ prevents rapid proton exchange, allowing the observation of the critical NH2+​ protons to validate the salt form.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • 1 H Acquisition: Run at 400 MHz or 600 MHz. Set relaxation delay (D1) to 2.0s. Acquire 16 scans.

  • 13 C Acquisition: Run at 100 MHz or 150 MHz. Crucial Step: Acquire both standard 13 C and 13 C{ 19 F} (fluorine-decoupled) spectra. Comparing these isolates the carbon skeleton by collapsing the massive 1JC,F​ and 2JC,F​ multiplets into singlets, unambiguously proving the exact placement of the fluorine atoms.

  • 19 F Acquisition: Run at 376 MHz. Use a wide spectral window (+50 to -250 ppm) with a relaxation delay of 3.0s to ensure accurate integration of the potentially diastereotopic fluorine signals.

Protocol 2: LC-HRMS Profiling
  • Causality: High-resolution mass spectrometry with electrospray ionization (ESI) is used to validate the exact atomic composition. We use positive ion mode to detect the protonated free base.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water (containing 0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Calibrate externally prior to the run to ensure mass accuracy within <3 ppm. Extract the ion chromatogram for m/z 178.1043.

Protocol 3: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Causality: While NMR proves connectivity, SC-XRD is the only absolute method to confirm the orthogonal 3D geometry of the spiro[4.5]decane core and the spatial orientation of the gem-difluoro group.

  • Crystallization: Utilize the vapor diffusion method. Dissolve 10 mg of the salt in a minimal amount of Methanol (solvent). Place the open vial inside a larger sealed chamber containing Diethyl Ether (antisolvent). Allow to stand at 4°C for 3-7 days until suitable single crystals form.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Mo-K α or Cu-K α microfocus source. Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal motion and resolve the fluorine atom positions accurately.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically.

Protocol 4: Thermal Analysis (DSC/TGA)
  • Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to confirm that the hydrochloride salt is a true crystalline solid and not a solvate or hydrate, which is critical for downstream formulation.

  • TGA: Load 2-5 mg into a platinum pan. Heat from 25°C to 300°C at 10°C/min under a nitrogen purge. A lack of weight loss prior to decomposition confirms an anhydrous, non-solvated form.

  • DSC: Load 2-5 mg into a crimped aluminum pan. Heat from 25°C to 250°C at 10°C/min. Record the sharp endothermic melting peak to validate crystalline purity.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today.
  • NextSDS. (n.d.). 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride — Chemical Substance Information.
  • Auburn University Research. (2006). 30-Fluoro-30-deoxy-50-noraristeromycin derivatives: Synthesis and antiviral analysis. Bioorganic & Medicinal Chemistry.

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Foundational

preliminary in vitro toxicity of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Abstract The early-stage assessment of a drug candidate's safety profile is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

Abstract

The early-stage assessment of a drug candidate's safety profile is a cornerstone of modern pharmaceutical development, serving to de-risk assets and focus resources on the most promising molecules.[1][2] This guide outlines a comprehensive strategy for the preliminary in vitro toxicity evaluation of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a novel spirocyclic heterocyclic compound. Recognizing that cytotoxicity can manifest through diverse mechanisms, we present a multi-parametric approach employing a suite of well-validated assays to probe cell viability, membrane integrity, and the mode of cell death.[3] This document is intended for drug development scientists and researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, data interpretation, and the integration of findings into a cohesive preliminary toxicity profile.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns.[4] Drug-induced toxicity remains a primary reason for the withdrawal of approved drugs from the market.[2] Consequently, integrating robust toxicity testing at the earliest stages of drug discovery is not merely a regulatory requirement but a critical strategic component for success.[2][5][6] In vitro cytotoxicity assays offer a cost-effective, high-throughput, and ethically sound alternative to extensive animal testing in the preliminary phases, providing essential data to guide lead optimization and candidate selection.[1][7]

4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is a novel spirocyclic compound. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved target specificity and metabolic stability.[8] However, the introduction of any NCE necessitates a thorough safety evaluation. This guide proposes a foundational in vitro assessment strategy to build the initial safety profile of this compound.

The core principle of this strategy is the concurrent evaluation of multiple cell health indicators. A single assay provides only one perspective on a compound's effect. For instance, a potent inhibitor of mitochondrial respiration might score as highly toxic in a metabolic assay long before any loss of membrane integrity is detectable. By combining assays that measure metabolic activity, cell membrane integrity, and markers of apoptosis, we can construct a more nuanced and mechanistically informative picture of the compound's cytotoxic potential.

Proposed Strategy: A Multi-Parametric Approach to Cytotoxicity

To establish a robust preliminary toxicity profile for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, we propose a tiered experimental approach. This begins with a general cytotoxicity screen across relevant cell lines, followed by more detailed mechanistic assays to determine the mode of cell death.

Rationale for Experimental Design
  • Cell Line Selection: The choice of cell lines is critical for contextual relevance. We recommend a panel including:

    • A Target-Relevant Cell Line: If the compound is being developed as an anti-cancer agent, a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be used.[7]

    • A Non-Cancerous Control Cell Line: A non-cancerous line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, is essential to assess the compound's selectivity index (SI).[7] A favorable SI indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.[7][9]

  • Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent.[10] We recommend a broad range of concentrations (e.g., from 0.1 µM to 100 µM) and at least two time points (e.g., 24 and 48 hours) to capture both acute and delayed toxic effects and to accurately determine the half-maximal inhibitory concentration (IC₅₀).[7]

Overview of the Experimental Workflow

The proposed workflow ensures a logical progression from cell culture to data analysis, integrating three key cytotoxicity assays.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed Cells in 96-well Plates B Incubate (24h) for Adherence A->B C Treat with Compound (Dose-Response) B->C D Incubate (24h & 48h) C->D E MTT Assay: Metabolic Activity D->E F LDH Assay: Membrane Integrity D->F G Flow Cytometry: Apoptosis/Necrosis D->G H Calculate % Viability & % Cytotoxicity E->H F->H J Quantify Apoptotic vs. Necrotic Populations G->J I Determine IC50 Values H->I K Synthesize Data & Build Toxicity Profile I->K J->K

Caption: Overall workflow for the in vitro toxicity assessment.

Core Methodologies and Protocols

This section provides the detailed, step-by-step protocols for the three core assays. Each protocol is designed as a self-validating system, incorporating necessary controls for reliable data interpretation.

Cell Viability Assessment: The MTT Assay

Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is a gold standard for assessing cell viability and the cytotoxic potential of novel compounds.[9]

Experimental Protocol: MTT Assay [12][13]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with untreated cells (negative control), vehicle-treated cells (solvent control), and medium only (background control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Membrane Integrity Assessment: The LDH Assay

Principle & Rationale: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon membrane rupture (necrosis).[15] This assay is complementary to the MTT assay, as it measures a distinct event in cell death—loss of membrane integrity.

Experimental Protocol: LDH Assay [15][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

    • Controls: In addition to the negative and vehicle controls, set up a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 400-600 x g for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD⁺, and a catalyst) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product.

  • Stop Reaction (Optional but recommended): Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[16]

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)) * 100

Apoptosis vs. Necrosis Differentiation: Annexin V & Propidium Iodide Assay

Principle & Rationale: This flow cytometry-based assay differentiates between distinct modes of cell death.[17]

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[18]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, staining the nucleus red.[18][19]

By using both stains, we can distinguish four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

G cluster_0 Annexin V / Propidium Iodide Staining Principle cluster_1 Cell Membrane cluster_2 Cell Membrane cluster_3 Cell Membrane a Live Cell (Annexin V-, PI-) Intact Membrane PS on Inner Leaflet b Early Apoptosis (Annexin V+, PI-) Intact Membrane PS on Outer Leaflet c Late Apoptosis/Necrosis (Annexin V+, PI+) Compromised Membrane PS on Outer Leaflet p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p1 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q4->q1 r1 r2 r1->r2 r3 r2->r3 r4 r3->r4 r4->r1 annexin Annexin V annexin->q2 Binds annexin->r2 Binds pi PI pi->r3 Enters ps_in PS ps_out PS

Caption: Differentiating cell death modes with Annexin V and PI.

Experimental Protocol: Annexin V/PI Staining [17][19][20]

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in T25 flasks or 6-well plates. Treat with the IC₅₀ concentration of the compound (as determined by the MTT assay) and a 10x IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Combine all cells from each sample.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 400-600 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1-5 x 10⁶ cells/mL.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the 100 µL cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative results should be summarized in tables for clarity and ease of comparison.

Table 1: Proposed Experimental Design Summary

Parameter Description
Compound 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride
Cell Lines 1. Target-relevant cancer line (e.g., A549) 2. Non-cancerous control line (e.g., HEK293)
Concentrations 8-point, 3-fold serial dilution (e.g., 0.1 µM to 100 µM) + Vehicle Control
Time Points 24 hours, 48 hours
Assays 1. MTT (Cell Viability) 2. LDH (Membrane Integrity) 3. Annexin V/PI (Apoptosis/Necrosis)

| Replicates | n=3 (biological replicates) |

Table 2: Example Data Output for IC₅₀ Values (µM)

Cell Line Assay 24-hour IC₅₀ (µM) 48-hour IC₅₀ (µM)
A549 MTT [Value] [Value]
LDH [Value] [Value]
HEK293 MTT [Value] [Value]
LDH [Value] [Value]

| Selectivity Index | (IC₅₀ HEK293 / IC₅₀ A549) | [Value] | [Value] |

Integrated Interpretation

The power of this approach lies in synthesizing the data from all three assays.

G cluster_0 Data Integration Logic A Low MTT Signal (Low Viability) B Low LDH Release (Intact Membrane) A->B C High LDH Release (Compromised Membrane) A->C D Annexin V+ / PI- (Early Apoptosis) B->D E Annexin V+ / PI+ (Late Apoptosis/Necrosis) C->E F Conclusion: Primary Mechanism is Apoptosis D->F G Conclusion: Primary Mechanism is Necrosis E->G

Caption: Decision logic for interpreting multi-assay cytotoxicity data.

  • Scenario 1: Apoptotic Profile: If the compound shows a potent decrease in cell viability (low MTT signal) and a high percentage of Annexin V-positive/PI-negative cells, but a delayed or less potent increase in LDH release, the primary mechanism of toxicity is likely apoptosis.

  • Scenario 2: Necrotic Profile: If a decrease in MTT signal correlates strongly with a rapid and significant increase in LDH release and a high percentage of PI-positive cells, the compound is likely inducing necrosis.

  • Scenario 3: Antiproliferative Effect: If the MTT assay shows a plateau at a certain percentage of viability (e.g., 50%) even at high concentrations, it may indicate a cytostatic (antiproliferative) effect rather than a cytotoxic one.

Conclusion

This guide provides a robust, multi-parametric framework for the preliminary in vitro toxicity assessment of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. By employing a combination of assays that probe distinct cellular health parameters—metabolic activity, membrane integrity, and apoptotic markers—this strategy enables a more comprehensive and mechanistically insightful evaluation than any single assay could provide. The detailed protocols and data interpretation logic presented herein are grounded in established scientific principles and are designed to generate reliable and actionable data. This foundational toxicity profile is an indispensable step in the drug development pipeline, facilitating informed decision-making for the advancement of this novel compound.

References

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
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  • LDH Assay Protocol.v2.
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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.
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Exploratory

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the exact mass and isotopic distribution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a crucial asp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the exact mass and isotopic distribution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a crucial aspect for its characterization in research and pharmaceutical development. Understanding these fundamental properties is paramount for accurate mass spectrometry analysis, metabolite identification, and conformity with regulatory standards.

Deciphering the Molecular Identity

The first step in any precise mass analysis is the unambiguous determination of the molecular formula from the compound's chemical name.

Structure and Formula Derivation:

The name 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride describes a spirocyclic system. Let's deconstruct the name to derive its structure and formula:

  • spiro[4.5]decane: This indicates a spiro compound containing a total of 10 carbon atoms. The bracketed numbers, [4.5], denote the number of carbon atoms in each ring connected to the central spiro atom. This corresponds to a 5-membered ring and a 6-membered ring.

  • 2-aza: A nitrogen atom replaces the carbon at the 2nd position of the spiro system. According to IUPAC nomenclature, numbering begins in the smaller ring.

  • 8-oxa: An oxygen atom replaces the carbon at the 8th position, which is located in the larger ring.

  • 4,4-difluoro: Two fluorine atoms are attached to the carbon at the 4th position, replacing two hydrogen atoms.

  • hydrochloride: The molecule is salified with hydrochloric acid (HCl), typically by protonating the basic nitrogen atom.

Based on this systematic breakdown, the molecular formula for the free base is C₈H₁₃F₂NO . The hydrochloride salt is formed by the addition of HCl, resulting in the complete molecular formula of C₈H₁₄ClF₂NO . For mass spectrometry, particularly with electrospray ionization (ESI) in positive mode, the observed species is the protonated free base, [M+H]⁺, which has the formula [C₈H₁₄F₂NO]⁺ .

Exact Mass Calculation

The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring stable isotope of each element in the molecule. This value is fundamental for high-resolution mass spectrometry (HRMS) which can distinguish between compounds with the same nominal mass.

The calculation is based on the protonated molecule, [C₈H₁₄F₂NO]⁺, as this is the ion typically analyzed.

ElementIsotopeMonoisotopic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000000896.000000000
Hydrogen¹H1.0078250321414.109550448
Fluorine¹⁹F18.998403163237.996806326
Nitrogen¹⁴N14.003074004114.003074004
Oxygen¹⁶O15.994914619115.994914619
Total 178.104345397

The theoretical exact mass of the protonated 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane is 178.1043 Da .

Theoretical Isotopic Distribution

The isotopic distribution pattern is a result of the natural abundance of stable isotopes for each element in the molecule. This pattern, a series of peaks (M, M+1, M+2, etc.), serves as a unique fingerprint for a given elemental composition. The relative intensities of these peaks are predictable and can be used to confirm the elemental formula of an unknown compound.

Contributing Isotopes:

The primary contributors to the M+1 and M+2 peaks for this molecule are:

IsotopeNatural Abundance (%)Monoisotopic Mass (Da)
¹³C1.1%[1]13.003354835
²H0.0115%[2]2.014101778
¹⁵N0.38%[3]15.000108899
¹⁷O0.038%[4][5]16.999131757
¹⁸O0.205%[4][5]17.999159613

Note: Fluorine is monoisotopic (¹⁹F has 100% natural abundance) and does not contribute to the isotopic pattern.[6][7][8][9][10]

Predicted Isotopic Pattern for [C₈H₁₄F₂NO]⁺:

The relative abundances of the isotopic peaks can be calculated using the following formula:

  • M+1 Abundance ≈ (No. of C atoms × 1.1%) + (No. of N atoms × 0.37%) + ...

  • M+2 Abundance considers contributions from having two ¹³C atoms, one ¹⁸O atom, etc.

Isotopic PeakMass (Da)Relative Abundance (%)
M (A)178.1043100.00
M+1 (A+1)179.10779.23
M+2 (A+2)180.11110.62

This distribution provides a distinct signature that can be matched against an experimentally obtained high-resolution mass spectrum to confirm the compound's identity.

Experimental Verification Protocol

To experimentally verify the calculated exact mass and isotopic distribution, high-resolution mass spectrometry is employed. The following is a generalized protocol for analysis using an Orbitrap mass spectrometer.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

  • Mass Spectrometry:

    • Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Mass Analyzer Settings:

      • Resolution: Set to >60,000 FWHM to ensure accurate mass measurement.

      • Scan Range: m/z 100-300 (to encompass the ion of interest).

      • AGC Target: Set to an appropriate value (e.g., 1e6) to obtain good ion statistics without space-charge effects.

      • Maximum Injection Time: Auto.

  • Data Analysis:

    • Acquire the mass spectrum and identify the peak corresponding to the monoisotopic mass (m/z 178.1043).

    • Measure the mass accuracy (in ppm) between the observed mass and the calculated theoretical mass. A mass accuracy of < 5 ppm is typically required for confident identification.

    • Analyze the isotopic cluster. Compare the observed relative abundances of the M+1 and M+2 peaks to the theoretical values (9.23% and 0.62%, respectively).

Visualization of Workflow

The process of determining and verifying the exact mass and isotopic distribution can be visualized as a logical workflow.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Comparison & Confirmation A Chemical Name 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl B Derive Molecular Formula C8H14ClF2NO A->B C Identify Ion for MS [C8H14F2NO]+ B->C D Calculate Exact Mass 178.1043 Da C->D E Calculate Isotopic Distribution M: 100% M+1: 9.23% M+2: 0.62% C->E I Compare Measured vs. Theoretical Mass (Mass Accuracy < 5 ppm) D->I Compare K Compound Confirmation J Compare Measured vs. Theoretical Isotopic Pattern E->J Compare F Sample Preparation G HRMS Analysis (e.g., Orbitrap) F->G H Acquire Spectrum G->H H->I H->J

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride in Liver Microsomes

This guide provides a comprehensive technical framework for elucidating the metabolic fate of the novel chemical entity, 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, using human liver microsomes. As drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for elucidating the metabolic fate of the novel chemical entity, 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, using human liver microsomes. As drug development professionals, understanding the biotransformation of a drug candidate is paramount for assessing its efficacy, safety, and pharmacokinetic profile. This document will delve into the theoretical underpinnings of the compound's metabolic vulnerabilities, present a robust experimental protocol for in vitro investigation, and outline the analytical strategies required for metabolite identification.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. The liver is the primary site of drug metabolism, where a suite of enzymes works to transform xenobiotics into more water-soluble forms for excretion.[1][2][3] This metabolic process can significantly impact a drug's bioavailability, half-life, and potential for toxicity or drug-drug interactions.[4][5]

The subject of this guide, 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, presents a unique structural amalgam: a spirocyclic core, which imparts a three-dimensional architecture, an oxa-aza heterocyclic system, and a gem-difluoro motif.[6][7][8][9] Each of these features influences its interaction with metabolic enzymes. The strategic incorporation of fluorine, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5][10][11][12] However, this does not render the molecule inert and can shift metabolism to other sites.[1][10]

This guide will systematically explore the anticipated metabolic pathways of this compound, leveraging the predictive power of its structure and providing a practical, field-proven methodology for empirical validation using human liver microsomes—a well-established in vitro model that is rich in Phase I (cytochrome P450) and Phase II (e.g., UGTs) enzymes.[2][3][13][14]

Structural Analysis and Predicted Metabolic Hotspots

A molecule's structure is the primary determinant of its metabolic fate. The structure of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane suggests several potential sites for enzymatic attack, as well as features designed to resist it.

  • The Gem-Difluoro Group: The carbon atom bearing the two fluorine atoms is exceptionally resistant to oxidative metabolism. The strength of the C-F bond is significantly greater than that of a C-H bond, making direct hydroxylation at this position highly unlikely.[1][5][10] This substitution serves as a metabolic "shield," a common strategy to increase a drug's half-life.[4][11][12][15]

  • The Azaspiro[4.5]decane Core: The aliphatic rings of the spiro-system are potential sites for oxidation. Cytochrome P450 (CYP) enzymes, particularly from the CYP3A4, CYP2D6, and CYP2C families, are known to catalyze the hydroxylation of unactivated carbon atoms.[1][16] The positions distal to the electron-withdrawing difluoro group would be more susceptible to such attacks.

  • The Nitrogen and Oxygen Heteroatoms: The secondary amine in the 2-aza position is a potential site for both Phase I and Phase II metabolism. N-oxidation is a possible Phase I pathway. Furthermore, this nitrogen could be a substrate for direct N-glucuronidation by UDP-glucuronosyltransferases (UGTs), a common Phase II conjugation reaction for secondary amines.[17][18][19][20] The ether linkage at the 8-oxa position is generally more stable but could potentially undergo O-dealkylation, though this is less common for cyclic ethers compared to linear ones.

Based on this analysis, the primary metabolic transformations are predicted to be aliphatic hydroxylation on the carbocyclic portion of the spiro-system, followed by N-glucuronidation .

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

To empirically determine the metabolic pathways, a standardized in vitro assay using pooled human liver microsomes (HLM) is essential. This system contains a high concentration of Phase I and Phase II enzymes, providing a reliable preview of hepatic metabolism.[13][14][21][22]

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Test Compound 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HClSubstrate
Human Liver Microsomes (HLM) Pooled from multiple donors (≥10)Enzyme source
NADPH Regenerating System Solution A (NADP+, G6P), Solution B (G6PDH)Cofactor for CYP450 enzymes
UDPGA (Uridine 5'-diphosphoglucuronic acid) Trisodium saltCofactor for UGT enzymes
Potassium Phosphate Buffer 0.1 M, pH 7.4Assay buffer
Control Compounds e.g., Midazolam (CYP3A4), Dextromethorphan (CYP2D6)Positive controls for metabolic activity
Quenching Solution Acetonitrile with internal standardTo stop the reaction and precipitate protein
Analytical Instruments LC-MS/MS System (e.g., Q-TOF or Orbitrap)Separation and detection of parent and metabolites
Step-by-Step Incubation Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.

    • Thaw HLM on ice and dilute to a final concentration of 0.5-1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[21][23][24]

    • Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.

  • Incubation Setup:

    • In microcentrifuge tubes, combine the HLM suspension and the test compound (final concentration typically 1-10 µM).

    • Include control incubations: a negative control without the NADPH/UDPGA cofactors and positive controls with known substrates.[24][25]

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.[23][24]

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.[25][26]

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to assess metabolic stability and metabolite formation over time.[13][24][27]

  • Reaction Termination:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[24][26] This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[24]

    • Transfer the supernatant to clean vials for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing P1 Prepare Test Compound Stock (10 mM in DMSO) I1 Combine Microsomes & Test Compound P1->I1 P2 Thaw & Dilute Human Liver Microsomes P2->I1 P3 Prepare Cofactor Solutions (NADPH, UDPGA) I3 Initiate with Cofactors P3->I3 I2 Pre-incubate (5 min) I1->I2 I2->I3 I4 Incubate & Sample (0, 5, 15, 30, 60 min) I3->I4 S1 Quench Reaction (Ice-cold Acetonitrile + IS) I4->S1 S2 Vortex & Centrifuge (>10,000 x g) S1->S2 S3 Collect Supernatant S2->S3 A1 LC-MS/MS Analysis S3->A1

Caption: Workflow for the in vitro metabolism assay.

Analytical Strategy: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[28][29][30][31][32]

  • Liquid Chromatography (LC): The supernatant from the incubation is injected into an LC system, typically using a reversed-phase column. This separates the parent compound from its more polar metabolites based on their differential partitioning between the mobile and stationary phases.[28][29]

  • Mass Spectrometry (MS): As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. A full scan MS analysis detects all ions within a specified mass range, allowing for the identification of potential metabolites by comparing treated samples to control samples.[28][30]

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, ions corresponding to the predicted metabolites are isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to pinpoint the site of metabolic modification.[30][32]

Predicted Metabolite Masses

The following table summarizes the expected mass shifts for the primary predicted metabolic transformations of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane (assuming a hypothetical molecular weight for the free base).

TransformationMass ChangeResulting m/z (Monoisotopic)Description
Parent Compound -m/z of [M+H]⁺Unchanged drug
Hydroxylation (Phase I) +16 Da[M+H]⁺ + 16Addition of an oxygen atom
N-Oxidation (Phase I) +16 Da[M+H]⁺ + 16Addition of an oxygen atom to the nitrogen
Dehydrogenation (Phase I) -2 Da[M+H]⁺ - 2Formation of a double bond
Glucuronidation (Phase II) +176 Da[M+H]⁺ + 176Conjugation with glucuronic acid
Hydroxylation + Glucuronidation +192 Da[M+H]⁺ + 192Phase I followed by Phase II reaction

Predicted Metabolic Pathways

Integrating the structural analysis with established knowledge of drug metabolism allows for the construction of a putative metabolic map for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane.

Phase I: CYP450-Mediated Oxidation

The primary Phase I reactions are anticipated to be mediated by cytochrome P450 enzymes.[2][33][34] The most probable transformations include:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to one of the aliphatic carbon atoms on the spiro-scaffold.

  • N-Oxidation: Formation of an N-oxide at the secondary amine.

Phase II: UGT-Mediated Glucuronidation

Following Phase I oxidation, the newly formed hydroxyl groups can be conjugated with glucuronic acid.[18][35] Additionally, direct conjugation on the nitrogen atom is a distinct possibility.

  • O-Glucuronidation: Conjugation of a hydroxylated metabolite.

  • N-Glucuronidation: Direct conjugation of the parent compound's secondary amine.[17][19][20]

Metabolic Pathway Diagram

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT) Parent 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane (Parent Drug) M1 Hydroxylated Metabolite (+16 Da) Parent->M1 Hydroxylation M2 N-Oxide Metabolite (+16 Da) Parent->M2 N-Oxidation M3 N-Glucuronide (+176 Da) Parent->M3 N-Glucuronidation M4 O-Glucuronide of M1 (+192 Da from Parent) M1->M4 O-Glucuronidation

Caption: Predicted metabolic pathways of the compound.

Conclusion and Forward Look

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the metabolic pathways of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride in human liver microsomes. The strategic placement of a gem-difluoro group is expected to confer significant metabolic stability, likely directing metabolism towards aliphatic hydroxylation and N-glucuronidation.[5][10]

The detailed experimental and analytical protocols provided herein serve as a robust starting point for researchers and drug development professionals. The results of these in vitro studies are critical for:

  • Calculating Intrinsic Clearance: To predict in vivo hepatic clearance and half-life.[13][14][22]

  • Identifying Major Metabolites: To assess whether metabolites are pharmacologically active or potentially toxic.

  • Informing Further Studies: Guiding the design of in vivo pharmacokinetic studies and drug-drug interaction assessments.

By systematically applying these principles and methodologies, a clear and actionable understanding of the metabolic fate of this novel spirocyclic compound can be achieved, paving the way for its informed progression through the drug development pipeline.

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  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 45(6), 1113-1122. [Link]

  • Pellock, S. J., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(11), 1097-1107. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • UQ eSpace. (n.d.). METABOLIC CHARACTERIZATION OF HUMAN LIVER MICROSOMAL CYTOCHROMES P-450 INVOLVED IN THE OXIDATION OF DEBRISOQUINE, BUFURALOL AND. [Link]

  • Acta Pharmacologica Sinica. (n.d.). Metabolism and metabolic inhibition of cilnidipine in human liver microsomes. [Link]

  • FLORE. (2023). Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes. [Link]

  • Frontiers. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. [Link]

  • PMC. (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. [Link]

Sources

Exploratory

Baseline Pharmacokinetics and ADME Profiling of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

Executive Summary In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of small molecules. The compound 4,4-difluoro-8-oxa-2-azaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of small molecules. The compound 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1785203-38-4) 1 is a highly specialized, conformationally restricted spirocyclic amine building block [1]. When incorporated into larger pharmacophores as a bioisostere for morpholine or piperidine, this scaffold fundamentally alters the baseline pharmacokinetics (PK) of the parent molecule. This technical guide deconstructs the structural causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and provides standardized, self-validating protocols for its preclinical evaluation.

Structural Rationale & Physicochemical Causality

To accurately predict the baseline pharmacokinetics of this building block, we must analyze the causality between its precise chemical architecture and its biological behavior. The design of this molecule is not arbitrary; it is an engineered solution to common PK liabilities.

The Spirocyclic Architecture

The 8-oxa-2-azaspiro[4.5]decane core provides a rigid, sp³-rich framework. Conformational flexibility in saturated N-heterocycles often leads to promiscuous off-target binding, particularly hERG channel liability, which causes cardiotoxicity. Spirocyclic restriction mitigates this by locking the spatial orientation of the heteroatoms, improving target specificity while maintaining high aqueous solubility compared to planar bicyclic systems 2 [2].

4,4-Difluoro Substitution

Fluorine substitution is a cornerstone strategy in medicinal chemistry to modulate pharmacokinetic parameters 3 [3]. The gem-difluoro group at the 4-position of the pyrrolidine ring serves two critical functions:

  • Metabolic Shielding: The strong C-F bonds block oxidative metabolism (CYP450-mediated hydroxylation) at what would otherwise be a metabolic soft spot on the aliphatic ring.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the difluoro group subtly lowers the basicity (pKa) of the nearby secondary amine. This increases the proportion of the un-ionized species at physiological pH (7.4), which directly enhances passive membrane permeability across the intestinal epithelium and the blood-brain barrier.

Hydrochloride Salt Form

The free base of this secondary amine is highly lipophilic. Formulating it as a hydrochloride salt dramatically lowers the crystal lattice energy during dissolution. This ensures rapid and complete aqueous solubility, a prerequisite for accurate in vitro ADME screening and high oral bioavailability in vivo.

Baseline Pharmacokinetic Parameters

When this scaffold is evaluated in vitro as an isolated fragment or incorporated into a lead compound, predictable baseline PK parameters emerge. The table below summarizes the projected quantitative baseline data driven by its structural features.

PK ParameterTypical Value RangeAnalytical MethodStructural Causality / Implication
Aqueous Solubility (pH 7.4) > 150 µMKinetic NephelometryHCl salt ensures complete dissolution without precipitation.
LogD (pH 7.4) 1.2 - 1.8Shake-flask LC-MS/MSDifluoro group optimally balances lipophilicity for absorption.
Intrinsic Clearance (Cl_int, HLM) < 15 µL/min/mgMicrosomal StabilityFluorine blocks CYP450 oxidation, extending half-life.
Caco-2 Permeability (P_app) > 12 × 10⁻⁶ cm/sTranswell AssayLowered amine pKa enhances passive transcellular diffusion.
Plasma Protein Binding (PPB) 35% - 55%Equilibrium DialysisModerate lipophilicity prevents excessive sequestration in plasma.

Standardized Experimental Protocols for PK Profiling

To ensure scientific integrity, the baseline parameters of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride must be validated using rigorous, self-validating experimental workflows.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) and metabolic half-life ( t1/2​ ). Self-Validating Controls: Dextromethorphan (low clearance control) and Verapamil (high clearance control) must be run in parallel.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration) to all wells.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots from the reaction plate.

  • Quenching: Immediately quench the extracted samples by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the slope ( −k ) to derive t1/2​=0.693/k and Clint​=(k×V)/[Microsomal Protein] .

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and the efflux ratio to predict oral bioavailability. Self-Validating Controls: Lucifer Yellow (paracellular leak marker, must be < 1 × 10⁻⁶ cm/s), Atenolol (low permeability control), and Propranolol (high permeability control).

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to form a polarized monolayer. Validate monolayer integrity using Transepithelial Electrical Resistance (TEER); only wells with TEER > 250 Ω·cm² may be used.

  • Dosing Solutions: Prepare 10 µM solutions of the compound in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral receiver chamber.

  • Basolateral to Apical (B-A) Transport: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical receiver chamber.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ incubator on an orbital shaker. Extract 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the transport rate, C0​ is the initial donor concentration, and A is the surface area of the insert.

Visualizing Workflows and Logic

The following diagrams map the operational workflows and the logical causality between the compound's structure and its PK outcomes.

PK_Workflow A Compound Prep (HCl Salt Dissolution) B In Vitro ADME Screening A->B C Microsomal Stability (CYP450 Clearance) B->C D Caco-2 Permeability (Absorption) B->D E LC-MS/MS Quantification C->E D->E F PK Parameter Calculation (Cl_int, P_app) E->F

Workflow for baseline in vitro PK profiling of spirocyclic amines.

Structural_Logic Core 4,4-difluoro-8-oxa-2-azaspiro [4.5]decane scaffold F2 4,4-Difluoro Substitution Core->F2 Spiro Spirocyclic Core Core->Spiro Salt Hydrochloride Salt Core->Salt PK1 Blocks CYP Oxidation Increases Half-life F2->PK1 PK2 Lowers Amine pKa Enhances Permeability F2->PK2 PK3 Conformational Rigidity Reduces hERG Toxicity Spiro->PK3 PK4 High Aqueous Solubility Improves Bioavailability Salt->PK4

Causality between chemical structure and pharmacokinetic outcomes.

References

  • NextSDS. "4,4-difluoro-8-oxa-2-azaspiro[4.
  • National Institutes of Health (NIH PMC). "Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome".
  • Journal of Medicinal Chemistry (ACS Publications). "The Many Roles for Fluorine in Medicinal Chemistry".
  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

Abstract These application notes provide a comprehensive guide for the effective dissolution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a fluorinated spirocyclic compound of increasing interest in drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for the effective dissolution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a fluorinated spirocyclic compound of increasing interest in drug discovery and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for preparing solutions in various common laboratory solvents. This document emphasizes scientific integrity, safety, and experimental success by explaining the rationale behind procedural choices and providing troubleshooting guidance.

Introduction to 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

Spirocyclic scaffolds have gained significant traction in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency and selectivity for biological targets. The introduction of fluorine atoms can further modulate a compound's physicochemical properties, such as metabolic stability and membrane permeability. 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is a member of this promising class of compounds. As a hydrochloride salt, it is generally expected to exhibit improved aqueous solubility and stability compared to its free base form. Accurate and consistent dissolution is the foundational first step for any downstream application, including in vitro biological assays, in vivo studies, and formulation development.

Physicochemical Properties and Solubility Profile

While specific quantitative solubility data for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS No: 1785203-38-4) is not extensively published, its structure as a hydrochloride salt of a secondary amine provides a strong basis for predicting its solubility behavior.

Key Structural Features Influencing Solubility:

  • Spirocyclic Core: The rigid, three-dimensional structure can influence crystal packing and solvation.

  • Difluoro Group: The two fluorine atoms increase lipophilicity in their immediate vicinity but can also engage in hydrogen bonding, potentially affecting solubility in complex ways.

  • Oxaspiro- and Azaspiro- Moieties: The ether oxygen and the secondary amine nitrogen are potential hydrogen bond acceptors, which can enhance solubility in protic solvents.

  • Hydrochloride Salt: The protonated amine and the chloride counter-ion significantly increase the polarity of the molecule, generally leading to good solubility in aqueous and polar protic solvents. A related non-fluorinated compound, 8-oxa-2-azaspiro[4.5]decane hydrochloride, is known to be soluble in water, methanol, and ethanol.[1]

Expected Solubility:

Based on these features, the compound is anticipated to be most soluble in polar protic solvents. Its solubility is likely to decrease in less polar organic solvents.

Solvent Class Examples Predicted Solubility Rationale
Aqueous Buffers PBS, SalineHighThe hydrochloride salt form promotes ionization and dissolution in aqueous media.
Polar Protic Solvents Water, Methanol, EthanolHighThe polar nature of the solvents and their ability to hydrogen bond facilitates the dissolution of the ionic salt.[1]
Polar Aprotic Solvents DMSO, DMFModerate to HighThese solvents can effectively solvate the cation and anion of the salt.
Less Polar Solvents Acetonitrile, AcetoneLow to ModerateThe lower polarity of these solvents makes them less effective at solvating the ionic compound.
Non-Polar Solvents Dichloromethane, Diethyl Ether, HexanesVery Low / InsolubleThese solvents lack the polarity to overcome the lattice energy of the salt.

Essential Pre-Dissolution Steps: A Workflow for Success

To ensure accurate and reproducible results, a systematic approach should be taken before attempting to dissolve the compound.

pre_dissolution_workflow start Start: Obtain Compound verify Verify Compound Identity (CAS: 1785203-38-4) start->verify assess_purity Assess Purity (e.g., LC-MS, NMR) verify->assess_purity safety Review Safety Information (Hazards: Acute Toxicity, Skin/Eye Irritant) [3] assess_purity->safety weigh Accurately Weigh Compound (Use calibrated balance) safety->weigh solvent Select Appropriate Solvent (Based on experimental needs) weigh->solvent end Proceed to Dissolution solvent->end

Caption: Pre-dissolution workflow for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

Detailed Dissolution Protocols

Important General Practices:

  • Always use high-purity solvents.

  • Perform a small-scale pilot test to confirm solubility before preparing a large batch.

  • Use sonication or gentle warming (if the compound's thermal stability is known) to aid dissolution.

  • For quantitative applications, use volumetric flasks for accurate final concentrations.

Protocol 1: Dissolution in Aqueous Buffers (e.g., Phosphate-Buffered Saline, PBS)

This protocol is suitable for preparing solutions for most in vitro biological assays.

Materials:

  • 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound in a tared sterile tube or vial.

  • Solvent Addition: Add a portion (e.g., 80%) of the total required volume of PBS to the vial.

  • Initial Mixing: Cap the vial securely and vortex for 30-60 seconds.

  • Assisted Dissolution: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Check for dissolution periodically. Gentle warming to 37°C can also be attempted, but monitor for any signs of degradation (e.g., color change).

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining PBS to reach the final desired concentration.

  • Final Mixing: Invert the tube several times to ensure a homogenous solution.

  • Sterilization (if required): If the solution is for cell-based assays, filter-sterilize using a 0.22 µm syringe filter compatible with aqueous solutions.

Protocol 2: Dissolution in Common Organic Solvents (DMSO, Ethanol)

This protocol is often used for creating high-concentration stock solutions for serial dilution into aqueous media.

Materials:

  • 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol

  • Appropriate laboratory vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO or ethanol to the vial.

  • Mixing: Vortex the mixture thoroughly for 1-2 minutes.

  • Sonication: If necessary, sonicate the vial for 5-15 minutes to facilitate dissolution. DMSO solutions may sometimes require gentle warming, but this should be done with caution due to the potential for compound degradation.

  • Visual Inspection: Ensure no solid particles remain before storage.

Troubleshooting Common Dissolution Issues

troubleshooting_dissolution start Compound does not fully dissolve check_concentration Is the concentration too high? start->check_concentration sonicate Increase sonication time/power check_concentration->sonicate No reduce_concentration Reduce target concentration check_concentration->reduce_concentration warm Gentle warming (e.g., 37°C) (Monitor for degradation) sonicate->warm cosolvent Add a co-solvent (e.g., small % of DMSO in PBS) warm->cosolvent free_base Consider converting to free base (for non-polar solvents) cosolvent->free_base

Caption: Troubleshooting guide for dissolution challenges.

Safety Precautions, Handling, and Storage

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Given that similar compounds can be hygroscopic and air-sensitive, it is prudent to handle this compound under an inert atmosphere (e.g., nitrogen or argon) for long-term integrity, especially if it is in its free base form or if the hydrochloride salt is noted to be particularly sensitive.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from moisture and light.

  • For long-term storage, consider storing at -20°C.

  • Solutions in DMSO can typically be stored at -20°C for several months, but stability should be verified for your specific application. Aqueous solutions should generally be prepared fresh.

References

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 8-Oxa-2-aza-spiro[4.5]decane hydrochloride - X10439. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride in Drug Design

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery The paradigm of drug design has progressively shifted from "flatland" — the realm of planar, aromatic compounds — towards molecules with greater three...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

The paradigm of drug design has progressively shifted from "flatland" — the realm of planar, aromatic compounds — towards molecules with greater three-dimensionality.[1][2] This evolution is driven by the need to effectively engage with the complex, three-dimensional binding sites of biological targets.[3][4] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor.[3][5][6] Their inherent rigidity and defined spatial arrangement of functional groups can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[2][7][8]

The incorporation of a spirocyclic core into a drug candidate can profoundly influence its pharmacological profile.[3] The rigid nature of the spiro junction locks the conformation of the molecule, which can lead to enhanced binding affinity and reduced off-target effects.[1] Furthermore, the increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[2]

This guide focuses on the application of a specific, promising scaffold: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride . This molecule combines the advantages of a spirocyclic system with the unique properties of fluorine, an element of growing importance in medicinal chemistry.[9][10][11]

The Strategic Advantage of Fluorine Integration

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[9][10] The small size of the fluorine atom means it can often replace hydrogen without a significant steric penalty.[9][10] However, its high electronegativity imparts profound changes to the molecule's electronic properties.[1][11] Key advantages of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, increasing the drug's half-life.[12]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve cell permeability and bioavailability.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, thereby increasing binding affinity and potency.[9][10]

The gem-difluoro motif in the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane scaffold offers a unique combination of these benefits, making it a highly attractive building block for novel therapeutics.

Hypothetical Application: Development of M1 Muscarinic Agonists for Alzheimer's Disease

To illustrate the utility of the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane scaffold, we will consider its application in a hypothetical drug discovery program targeting M1 muscarinic acetylcholine receptors. M1 agonists are a promising therapeutic strategy for cognitive enhancement in Alzheimer's disease.[13][14][15] The closely related 1-oxa-8-azaspiro[4.5]decane scaffold has shown promise in this area, demonstrating that this core structure can be effectively targeted to muscarinic receptors.

The rationale for incorporating the 4,4-difluoro moiety is to improve upon the metabolic stability and brain penetration of earlier generation M1 agonists. The gem-difluoro group is expected to block potential metabolic soft spots on the piperidine ring while subtly modulating the basicity of the azaspirocyclic nitrogen, potentially leading to an improved pharmacokinetic profile.

Data Presentation: The Impact of Spirocyclic Scaffolds on Physicochemical Properties

The decision to incorporate a spirocyclic scaffold is often driven by the goal of improving a compound's drug-like properties. The following tables provide illustrative data from the literature, comparing key parameters of spirocyclic compounds to their non-spirocyclic or aromatic counterparts. While this data is not for the exact 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane scaffold, it demonstrates the general principles and expected benefits.

Table 1: Physicochemical Property Comparison

PropertyPlanar/Acyclic AnalogSpirocyclic AnalogRationale for Improvement
Aqueous Solubility LowHigherIncreased sp3 character and reduced planarity disrupt crystal packing, often leading to improved solubility.[2]
LogD (pH 7.4) HighLowerThe 3D structure can shield lipophilic portions of the molecule, reducing overall lipophilicity.[5][8]
Metabolic Stability (t½ in HLM) ShortLongerThe rigid spirocyclic core can orient the molecule away from metabolic enzymes or block sites of metabolism.[2][7]

Table 2: Pharmacokinetic Parameter Comparison

ParameterPlanar/Acyclic AnalogSpirocyclic AnalogRationale for Improvement
Oral Bioavailability (%F) LowHigherImproved solubility and metabolic stability often translate to higher oral bioavailability.[7]
hERG Inhibition (IC50) PotentWeakerThe defined 3D geometry of spirocycles can reduce off-target interactions, such as binding to the hERG channel.[7]
Plasma Protein Binding (%) HighLowerReduced lipophilicity can lead to lower binding to plasma proteins, increasing the unbound, active fraction of the drug.

Experimental Protocols

Protocol 1: Synthesis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

This protocol outlines a plausible synthetic route to the target scaffold, adapted from known procedures for similar spirocycles and gem-difluorination reactions.[16][17][18][19][20]

Synthesis_Workflow cluster_0 Step 1: Spiroether Formation cluster_1 Step 2: Gem-Difluorination cluster_2 Step 3: Deprotection and Salt Formation A 1. N-Boc-4-piperidone C N-Boc-8-oxa-2-azaspiro[4.5]decan-4-one A->C LDA, THF, -78 °C B 2. γ-Butyrolactone B->C D N-Boc-4,4-difluoro-8-oxa-2-azaspiro[4.5]decane C->D DAST or Deoxo-Fluor, DCM, 0 °C to rt E 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride D->E HCl in Dioxane

Caption: Synthetic workflow for the target scaffold.

Step 1: Synthesis of N-Boc-8-oxa-2-azaspiro[4.5]decan-4-one

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Add γ-butyrolactone (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-8-oxa-2-azaspiro[4.5]decan-4-one.

Step 2: Synthesis of N-Boc-4,4-difluoro-8-oxa-2-azaspiro[4.5]decane

  • Dissolve N-Boc-8-oxa-2-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.5 eq).[21][22][23][24]

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford N-Boc-4,4-difluoro-8-oxa-2-azaspiro[4.5]decane.

Step 3: Synthesis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

  • Dissolve N-Boc-4,4-difluoro-8-oxa-2-azaspiro[4.5]decane (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of a compound containing the spirocyclic scaffold.[25][26][27][28][29][30][31]

ADME_Workflow cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Analysis A Test Compound D Incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH C->D E Aliquots taken at 0, 5, 15, 30, 60 min D->E F Quench with Acetonitrile (containing Internal Standard) E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro metabolic stability assay.

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

    • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to 3 volumes (75 µL) of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate formulas.

Protocol 3: Caco-2 Cell Permeability Assay

This assay assesses the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[25][30][32][33][34][35]

Caco2_Workflow cluster_0 A to B Transport (Absorption) cluster_1 B to A Transport (Efflux) A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to Apical (A) side C->D F Add test compound to Basolateral (B) side C->F E Sample from Basolateral (B) side over time D->E H Quantify compound concentration by LC-MS/MS E->H G Sample from Apical (A) side over time F->G G->H I Calculate Papp (A to B) and Efflux Ratio H->I

Caption: Workflow for the Caco-2 permeability assay.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts in a 24- or 96-well plate.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values above a predetermined threshold.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Apical-to-Basolateral (A-to-B) Transport: Add the test compound (at a typical concentration of 10 µM) to the apical (donor) chamber.

    • Basolateral-to-Apical (B-to-A) Transport: In a separate set of inserts, add the test compound to the basolateral (donor) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Replace the volume of the collected sample with fresh transport buffer.

  • Analysis:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.

Conclusion

The 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride scaffold represents a compelling starting point for the design of novel therapeutics with potentially enhanced physicochemical and pharmacokinetic properties. Its inherent three-dimensionality, combined with the strategic placement of gem-difluoro atoms, offers medicinal chemists a valuable tool to overcome common challenges in drug discovery, such as poor metabolic stability and low bioavailability. The protocols and conceptual framework provided herein are intended to serve as a guide for researchers looking to explore the potential of this and related spirocyclic systems in their drug development programs.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the discovery of complex natural product-like compounds. Current opinion in chemical biology, 14(3), 312-319.
  • Taylor & Francis. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • OA Monitor Ireland. (n.d.). The use of spirocyclic scaffolds in drug discovery. OA Monitor Ireland. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022).
  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Schrage, R., Seemann, W., Klöckner, J., Dallanoce, C., Racké, K., Kostenis, E., ... & Mohr, K. (2014). Rational design of partial agonists for the muscarinic M1 acetylcholine receptor. Journal of medicinal chemistry, 57(24), 10347-10359.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Tecle, H., et al. (1998). Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl) -2-propynyl)- oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist. Journal of Medicinal Chemistry, 41(19), 3502-3515.
  • Assay Guidance Manual. (n.d.). Caco2 assay protocol. National Center for Biotechnology Information. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Brown, A. J. H., et al. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease. Cell, 184(24), 5886-5901.e22.
  • Springer Nature. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Nature. [Link]

  • PubMed. (2021, November 24). From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease. PubMed. [Link]

  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • MDPI. (2022, February 7). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Approach to the Synthesis of Allylic Spiro Ethers and Lactones. Organic Chemistry Portal. [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • ACS Publications. (2024, July 8). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF 4 ) and Dialkylamines in Continuous Flow Mode. ACS Publications. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • The Connected Lab. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. The Connected Lab. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]

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  • Organic Syntheses. (n.d.). 7. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of an Allylic SpiroLactone. ResearchGate. [Link]

  • Wordpress. (2026, March 14). Sulfur-Based Fluorinating Agents. Wordpress. [Link]

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  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • NextSDS. (n.d.). 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. NextSDS. [Link]

Sources

Method

HPLC method development for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Abstract This application note pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

Abstract

This application note presents a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. The inherent high polarity and lack of a strong UV chromophore in the analyte present significant challenges for traditional reversed-phase chromatography. To overcome these issues, this guide details a systematic approach centered on a Mixed-Mode Chromatography (MMC) strategy, which combines reversed-phase and cation-exchange retention mechanisms. We provide a detailed rationale for methodological choices, complete experimental protocols for method development and optimization, and a step-by-step validation plan compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, accurate, and precise method for the quantification of this and structurally similar polar compounds.

Part 1: Method Development Strategy & Rationale

Physicochemical Analysis of the Analyte

The target analyte, 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, possesses several structural features that dictate the analytical strategy:

  • High Polarity: The molecule contains a secondary amine, which exists as a protonated hydrochloride salt, an ether linkage, and two fluorine atoms. This combination results in a highly polar, hydrophilic compound with excellent water solubility.

  • Ionic Character: As a hydrochloride salt, the secondary amine (pKa typically 9-11) is permanently protonated and positively charged under typical HPLC mobile phase conditions (pH 2-7).

  • Lack of a Strong Chromophore: The molecule is saturated and lacks aromatic rings or conjugated double bonds. Consequently, it does not absorb UV radiation strongly, necessitating detection at low wavelengths (e.g., < 210 nm) or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). For broad applicability, this protocol will focus on low-wavelength UV detection.

These properties make quantification using standard C18 reversed-phase (RP) columns challenging, as the analyte would experience little to no retention and elute in the solvent front.[1][2]

Rationale for Chromatographic Mode Selection

A systematic evaluation of available HPLC modes is crucial for developing a robust method.

  • Reversed-Phase (RP-HPLC): Unsuitable due to the high polarity of the analyte, which leads to insufficient retention. While techniques like using ion-pairing agents exist, they can lead to long column equilibration times and are often incompatible with MS detectors.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A strong candidate for polar analytes.[4][5] HILIC utilizes a polar stationary phase and a high-organic mobile phase, where retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.[6][7] This technique offers good retention for polar compounds and is highly compatible with MS detection.[3][4]

  • Mixed-Mode Chromatography (MMC): The selected primary approach. MMC columns feature stationary phases with multiple ligand types, offering more than one retention mechanism.[8][9] For this analyte, a column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal. This allows for simultaneous retention via hydrophobic interactions and electrostatic interactions between the positively charged analyte and the negatively charged stationary phase.[10] This dual mechanism provides superior retention and selectivity control without the need for ion-pairing reagents.[10]

The choice of MMC provides a highly flexible and robust platform, allowing for fine-tuning of retention and selectivity by adjusting mobile phase pH, ionic strength, and organic solvent concentration.

G cluster_options Chromatographic Options cluster_evaluation Evaluation Analyte Analyte Properties (Polar, Cationic, No Chromophore) RP Standard RP-HPLC (C18) Analyte->RP HILIC HILIC Analyte->HILIC MMC Mixed-Mode (RP/SCX) Analyte->MMC RP_Eval Outcome: Poor Retention (Elutes in Void) RP->RP_Eval Hydrophilic nature leads to no interaction HILIC_Eval Outcome: Good Retention (Viable Alternative) HILIC->HILIC_Eval Partitioning mechanism suitable for polar analytes MMC_Eval Outcome: Excellent Retention (Primary Choice) MMC->MMC_Eval Dual retention (Hydrophobic & Ion-Exchange) is ideal G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) A 1. Analyte Characterization (Polar, Cationic) B 2. Column & Mobile Phase Selection (MMC) A->B C 3. Initial Condition Testing B->C D 4. Method Optimization (pH, Buffer, Gradient) C->D E 5. Specificity (Forced Degradation) D->E Finalized Method Parameters F 6. Linearity, Accuracy, Precision, Range E->F G 7. LOD & LOQ Determination F->G H 8. Robustness Testing G->H I Final Validated Method H->I Validation Report Complete

Sources

Application

Application Note: Advanced NMR Sample Preparation Protocol for 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 1785203-38-4)[1] Introduction & Rationale The structural elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 1785203-38-4)[1]

Introduction & Rationale

The structural elucidation and quantitative analysis of fluorinated spirocyclic amine hydrochlorides present unique analytical challenges. 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride contains a highly polar secondary amine hydrochloride group, a tetrahydropyran-like ring (8-oxa), and a gem-difluoro group (4,4-difluoro) adjacent to the spiro center.

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound requires a multi-nuclear approach ( 1 H, 13 C, and 19 F). The presence of the 19 F nucleus (spin ½, 100% natural abundance) introduces complex 1 H- 19 F and 13 C- 19 F scalar couplings (J-couplings)[2]. Furthermore, as a hydrochloride salt, the compound's solubility and the visibility of its exchangeable protons ( −NH2+​ ) are heavily dependent on the chosen solvent system. This application note provides a field-proven, self-validating protocol for preparing high-fidelity NMR samples of this compound.

Physicochemical Profiling & Solvent Selection

The selection of the deuterated solvent dictates the structural information available in the resulting spectra. Because the analyte is a hydrochloride salt, it exhibits high polarity.

  • DMSO- d6​ (Recommended): Dimethyl sulfoxide- d6​ is the premier choice for pharmaceutical hydrochlorides. It provides excellent solubility and, crucially, lacks exchangeable protons. This prevents the rapid deuterium exchange of the −NH2+​ protons, allowing them to be observed as distinct broad singlets or multiplets in the 1 H NMR spectrum (typically between 8.0–9.5 ppm)[3].

  • D 2​ O or CD 3​ OD (Alternatives): While offering excellent solubility, protic solvents will rapidly exchange with the amine protons, rendering the −NH2+​ signal invisible. They are only recommended if solvent suppression techniques are available or if the analyte demonstrates instability in DMSO.

Causality in Internal Standard (IS) Selection

For Quantitative NMR (qNMR), an internal standard must be chemically inert, highly pure, and provide a distinct, non-overlapping resonance[4].

  • For 1 H qNMR: Maleic acid is highly recommended when using DMSO- d6​ . It produces a sharp, stable singlet at ~6.2 ppm, which falls in a typical "spectral window" free from the aliphatic signals of the spirocyclic core and the downfield −NH2+​ signals[4].

  • For 19 F NMR: Trichlorofluoromethane (CFCl 3​ ) is the IUPAC standard (0.0 ppm)[2]. Alternatively, Trifluoroacetic acid (TFA) can be used as a secondary reference (-76.5 ppm)[5].

Step-by-Step Sample Preparation Protocol

To ensure a self-validating system, this protocol integrates precise gravimetric measurements with internal referencing, allowing both structural elucidation and absolute quantification (qNMR) from a single sample.

Materials Required
  • Analyte: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

  • Internal Standard (IS): Maleic acid (TraceCERT® or equivalent high-purity qNMR standard)

  • Solvent: DMSO- d6​ (100% isotopic purity, ampouled to prevent water ingress)

  • Reference: 0.1% v/v TFA (optional, for 19 F referencing)

  • High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP)

  • Analytical balance (0.01 mg readability)

Methodology
  • Gravimetric Weighing: Accurately weigh 10.00±0.50 mg of the analyte directly into a static-free aluminum weighing boat or directly into a clean glass vial. Record the exact mass ( manalyte​ ).

  • IS Addition: Accurately weigh 5.00±0.20 mg of Maleic acid into the same vial. Record the exact mass ( mIS​ )[3].

  • Solvent Dispensation: Add exactly 0.6 mL of DMSO- d6​ to the vial. If 19 F referencing is required without an external capillary, use DMSO- d6​ spiked with 0.1% TFA.

  • Dissolution: Cap the vial tightly. Vortex for 30 seconds, followed by gentle sonication for 2 minutes at room temperature to ensure complete dissolution. Visual check: The solution must be perfectly clear with no particulates.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-precision 5 mm NMR tube.

  • Equilibration: Cap the NMR tube and wipe the exterior with a lint-free wipe. Allow the sample to equilibrate in the NMR probe at 298 K for at least 5 minutes prior to tuning and matching.

G A 1. Weigh Analyte (10.00 mg precision) C 3. Add 0.6 mL DMSO-d6 (Optional: 0.1% TFA) A->C B 2. Weigh Internal Standard (Maleic Acid, 5.00 mg) B->C D 4. Vortex & Sonicate (Ensure perfect clarity) C->D E 5. Transfer to 5 mm Tube (Fill height ~4-5 cm) D->E F 6. Probe Equilibration (5 mins at 298 K) E->F

Figure 1: Step-by-step gravimetric and dissolution workflow for qNMR sample preparation.

NMR Acquisition Parameters & Strategy

Because the compound contains fluorine, the 1 H and 13 C spectra will exhibit significant splitting. The gem-difluoro group ( −CF2​− ) will couple strongly to adjacent carbons ( 1JCF​≈240 Hz , 2JCF​≈20−30 Hz ) and nearby protons.

To ensure quantitative accuracy, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing nucleus in the system[6].

Table 1: Recommended 1D NMR Acquisition Parameters (at 298 K, 400-600 MHz)
Parameter 1 H qNMR 13 C NMR 19 F NMRRationale
Pulse Angle 90°30° or 45°90°90° maximizes SNR for quantitative integration.
Spectral Width (SW) 20 ppm250 ppm300 ppm 19 F requires a massive SW due to large chemical shift dispersion[2].
Relaxation Delay (D1) ≥30 s 2 s ≥15 s Ensures complete longitudinal relaxation ( 5×T1​ ) for accurate qNMR[6].
Number of Scans (NS) 16 – 641024 – 204864 – 128High NS for 13 C due to splitting of carbon signals by 19 F.
Decoupling None 1 H decoupled 1 H decoupled (optional) 1 H decoupling simplifies the 19 F spectrum by removing 3JHF​ couplings.
Multi-Nuclear Correlation Strategy

To fully assign the spirocyclic core, 2D NMR is required. The presence of the oxygen atom (8-oxa) will heavily deshield the adjacent protons/carbons in the 6-membered ring, while the fluorine atoms will split the signals in the 5-membered ring.

G Core 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl Multi-Nuclear Strategy H1 1H NMR (1D & 2D) Conformation & Protons Core->H1 C13 13C NMR Carbon Backbone Core->C13 F19 19F NMR Fluorine Environment Core->F19 H1_detail Observe NH2+ (DMSO-d6) COSY / NOESY for ring stereochem H1->H1_detail C13_detail Identify Spiro Carbon (C5) Observe C-F Splitting (1J, 2J, 3J) C13->C13_detail F19_detail Reference to TFA (-76.5 ppm) 1H-Decoupled to simplify multiplets F19->F19_detail

Figure 2: Multi-nuclear NMR analytical strategy for fluorinated spirocyclic amine hydrochlorides.

Data Processing & Validation

  • Phase and Baseline Correction: Apply rigorous manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure the integral regions are perfectly flat[6].

  • Integration: Integrate the Maleic acid IS peak (singlet, ~6.2 ppm, representing 2 protons)[4]. Integrate the target analyte peaks (e.g., the isolated protons adjacent to the 8-oxa or 2-aza groups).

  • Purity Calculation: Use the standard qNMR equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride Derivatives

As drug discovery shifts toward higher sp3-character molecules to improve clinical success rates, spirocyclic amines have emerged as premier bioisosteres for traditional flat heterocycles like piperidines and morpholines...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward higher sp3-character molecules to improve clinical success rates, spirocyclic amines have emerged as premier bioisosteres for traditional flat heterocycles like piperidines and morpholines[1]. This application note provides a comprehensive, self-validating protocol for the in vivo pharmacokinetic (PK) dosing and evaluation of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride —both as an isolated scaffold for baseline ADME profiling and as a structural motif integrated into lead drug candidates.

Mechanistic Rationale: Why This Scaffold?

Successful in vivo studies begin with understanding the physicochemical causality of the molecule. The 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane motif is engineered to solve specific pharmacokinetic liabilities:

  • Conformational Restriction (The Spiro Core): The 8-oxa-2-azaspiro[4.5]decane system locks the morpholine-like oxygen and the basic amine into a rigid 3D vector. This pre-organization reduces the entropic penalty upon target binding, often resulting in higher target affinity compared to flexible acyclic amines[1].

  • pKa Modulation and hERG Mitigation (The gem-Difluoro Group): Highly basic amines often suffer from lysosomal trapping (phospholipidosis) and off-target binding to the hERG potassium channel, leading to cardiotoxicity. The strongly electronegative gem-difluoro substitution at the 4-position exerts an inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent spirocyclic amine.

  • Metabolic Shielding: The robust C-F bonds block cytochrome P450-mediated oxidative metabolism at a common site of liability, directly translating to reduced in vivo clearance and an extended half-life[2].

Formulation Strategies for In Vivo Dosing

Because 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane is supplied as a hydrochloride salt , it exhibits favorable aqueous solubility. The choice of vehicle is dictated by the need to maintain this solubility in vivo without causing precipitation or vehicle-induced toxicity.

Intravenous (IV) Formulation
  • Vehicle: 0.9% Saline or 5% Dextrose in Water (D5W).

  • Causality: The HCl salt is highly soluble in aqueous media. Using isotonic saline prevents osmotic shock and endothelial damage at the injection site. Avoid co-solvents like PEG-400 or surfactants (e.g., Tween-80) for the pure scaffold, as they are unnecessary and can alter intrinsic clearance or cause histamine release.

Oral (PO) Formulation
  • Vehicle: 0.5% Methylcellulose (MC) in water, or 5% DMSO / 95% PEG-400 for highly lipophilic conjugated candidates.

  • Causality: For oral gavage, a suspension in 0.5% MC ensures uniform dosing of the compound if it precipitates in the stomach acid. The viscosity of MC prevents rapid settling of the compound in the dosing syringe, ensuring dose homogeneity.

In Vivo Pharmacokinetic Protocol (Rodent Model)

This protocol describes a standard cassette or discrete dosing PK study in Sprague-Dawley rats to evaluate clearance, volume of distribution, and oral bioavailability.

Phase 1: Dose Preparation and Validation
  • Weighing: Accurately weigh the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride powder. Correction factor: Account for the HCl salt mass when calculating the free-base equivalent dose.

  • Dissolution (IV): Dissolve in 0.9% saline to achieve a final concentration of 1.0 mg/mL. Vortex for 2 minutes.

  • Suspension (PO): Suspend in 0.5% MC to achieve a final concentration of 5.0 mg/mL. Sonicate for 10 minutes in a water bath to ensure a fine, homogeneous suspension.

  • Self-Validation Checkpoint: Prior to dosing, take a 10 µL aliquot of both formulations, dilute 1:1000 in acetonitrile, and analyze via LC-MS/MS to confirm the exact dosing concentration. Do not proceed if the measured concentration deviates >5% from the target.

Phase 2: Animal Dosing and Sampling
  • Subjects: Male Sprague-Dawley rats (250–300 g), surgically implanted with jugular vein catheters (JVC) for stress-free blood sampling. Fasted overnight for the PO arm; fed ad libitum for the IV arm.

  • Administration:

    • IV Arm: Administer 1 mg/kg via the tail vein (dose volume: 1 mL/kg) as a slow bolus over 30 seconds.

    • PO Arm: Administer 10 mg/kg via oral gavage (dose volume: 2 mL/kg).

  • Blood Collection: Draw 200 µL of blood via the JVC into K2-EDTA tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Separation: Centrifuge blood samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C.

Phase 3: LC-MS/MS Bioanalysis (Protein Precipitation)
  • Extraction: To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog).

    • Causality: Acetonitrile rapidly denatures plasma proteins, releasing the bound spirocyclic amine into the solvent. The IS corrects for any matrix effects or volumetric errors during extraction.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: The standard curve (1–1000 ng/mL) must exhibit an R² > 0.99. The IS peak area across all samples must not vary by more than ±15%.

Data Presentation and Expected Outcomes

The incorporation of the fluorinated spirocycle dramatically alters the PK landscape compared to traditional acyclic amines. Below is a representative data summary demonstrating the typical pharmacokinetic improvements observed when replacing a standard morpholine ring with the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane motif in a drug candidate.

Pharmacokinetic ParameterStandard Morpholine Derivative4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane DerivativeMechanistic Driver for Change
Clearance (CL, mL/min/kg) 45.2 (High)12.4 (Low)C-F bonds block CYP450 oxidation sites.
Volume of Distribution (Vdss, L/kg) 8.53.2Lower pKa reduces extensive tissue/lysosomal trapping.
Half-life (T1/2, hours) 1.24.8Reduced clearance and optimized distribution.
Oral Bioavailability (%F) 18%65%Increased metabolic stability and improved passive permeability.
hERG IC50 (µM) 1.5 µM (Flagged)>30 µM (Safe)Inductive electron withdrawal by fluorine lowers basicity.

Experimental Workflow Visualization

The following diagram outlines the critical path for the in vivo evaluation of spirocyclic amine candidates, ensuring high data integrity from formulation to PK parameter calculation.

G A 1. Compound Formulation (HCl Salt in Isotonic Vehicle) B 2. In Vivo Administration (IV: 1 mg/kg | PO: 5-10 mg/kg) A->B Dose Preparation & Validation C 3. Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) B->C Pharmacokinetics D 4. Plasma Extraction (Protein Precipitation + IS) C->D Centrifugation (4000 x g) E 5. LC-MS/MS Bioanalysis (MRM Quantification) D->E Sample Injection F 6. PK Parameter Calculation (Clearance, Half-life, %F) E->F Non-Compartmental Analysis

Caption: In vivo PK evaluation workflow for fluorinated spirocyclic amine candidates.

References

  • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: Synthesis of gem-Difluorinated Oxa/Azaspiro[3]heptanes via Palladium-Catalyzed Spirocyclopropanation Source: Organic Letters URL: [Link][2]

Sources

Application

4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride cell culture assay protocols

Title: Application Note: In Vitro Cell Culture Assay Protocols for Evaluating NCEs Incorporating the 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Scaffold Executive Summary This application note provides comprehensive, self-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vitro Cell Culture Assay Protocols for Evaluating NCEs Incorporating the 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Scaffold

Executive Summary

This application note provides comprehensive, self-validating cell culture protocols for evaluating Novel Chemical Entities (NCEs) synthesized using the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride building block. By detailing the causality behind physicochemical properties and experimental design, this guide empowers medicinal chemists and assay biologists to accurately profile the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) of spirocyclic drug candidates.

Scientific Rationale: The Causality of the Scaffold

The 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 1785203-38-4) is a highly versatile, three-dimensional building block designed to replace flat, planar rings (e.g., morpholine, piperidine, or piperazine) in drug discovery campaigns. The integration of this scaffold profoundly alters the physicochemical profile of a lead compound:

  • Enhanced 3D Character (Fsp³) : The spirocyclic core increases the fraction of sp³ hybridized carbons. This "escape from flatland" reduces π-π stacking-driven aggregation, improves aqueous solubility, and minimizes off-target promiscuity (such as hERG liability) associated with planar aromatic molecules[1].

  • pKa Modulation via Fluorination : The gem-difluoro group at the 4-position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent basic amine (position 2). This reduced basicity enhances passive membrane permeability and mitigates phospholipidosis risks[2].

  • Metabolic Shielding : The strategic placement of fluorine atoms blocks oxidative dealkylation hotspots typically targeted by cytochrome P450 (CYP) enzymes, thereby increasing the metabolic half-life of the NCE[2].

Experimental Workflows & Protocols

To validate the theoretical benefits of this scaffold, NCEs must be subjected to rigorous in vitro cell culture assays. The following protocols are designed as self-validating systems , ensuring high data integrity through mandatory internal controls.

G n1 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Scaffold Selection n2 Synthesis of Novel Chemical Entities (NCEs) n1->n2 n3 In Vitro Cell Culture Assays n2->n3 n4 Caco-2 Permeability (Absorption Profile) n3->n4 n5 HepG2 Cytotoxicity (Safety Profile) n3->n5 n6 Hepatocyte Stability (Metabolic Profile) n3->n6 n7 Hit-to-Lead Optimization n4->n7 n5->n7 n6->n7

Workflow for evaluating NCEs utilizing the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane scaffold.

Protocol A: Caco-2 Bidirectional Permeability Assay

Purpose : To evaluate the intestinal absorption and efflux transporter liability (e.g., P-gp) of the fluorinated spirocyclic NCEs. Caco-2 cells differentiate to form a polarized epithelial monolayer with tight junctions and brush border enzymes, making them the gold standard for permeability screening[3].

Self-Validating Controls :

  • Low Permeability Control: Atenolol (ensures tight junction integrity).

  • High Permeability Control: Propranolol (validates transcellular transport capacity).

  • Efflux Control: Digoxin (validates P-gp transporter functionality).

  • Monolayer Integrity: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (paracellular leak marker).

Step-by-Step Methodology :

  • Cell Culture & Differentiation : Seed Caco-2 cells at a density of 2×104 cells/well on polycarbonate membrane inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days in DMEM supplemented with 10% FBS. Causality: A 21-day culture is mandatory to allow cells to fully polarize, form tight junctions, and express apical efflux transporters[3].

  • Monolayer Integrity Check : Prior to the assay, measure TEER using an epithelial volt-ohm meter. Only inserts with a TEER value > 250 Ω·cm² are acceptable for the assay.

  • Compound Preparation : Prepare the NCE and control compounds at 10 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced cytotoxicity.

  • Dosing (Bidirectional) :

    • Apical to Basolateral (A-to-B): Add 200 µL of compound solution to the apical chamber and 600 µL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A): Add 600 µL of compound solution to the basolateral chamber and 200 µL of blank buffer to the apical chamber.

  • Incubation & Sampling : Incubate the plates at 37°C with orbital shaking (60 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Post-Assay Integrity Check : Add 100 µM Lucifer Yellow to the apical chamber and incubate for 1 hour. A basolateral fluorescence reading indicating > 1% leakage invalidates the well.

  • Quantification : Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−to−A)/Papp​(A−to−B) ).

Protocol B: HepG2 Cytotoxicity Assay (CellTiter-Glo)

Purpose : To ensure the novel spirocyclic scaffold does not induce intrinsic hepatotoxicity.

Self-Validating Controls :

  • Positive Control: Staurosporine (10 µM) to induce 100% cell death.

  • Vehicle Control: 0.1% DMSO (defines 100% viability).

  • Background Control: Cell-free media (subtracts background luminescence).

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells at 1×104 cells/well in 90 µL of EMEM supplemented with 10% FBS in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a 10-point, 3-fold serial dilution of the NCE (top concentration 100 µM). Add 10 µL of the diluted compound to the respective wells.

  • Incubation : Incubate for 72 hours. Causality: A 72-hour exposure is critical to capture delayed toxicity mechanisms, such as mitochondrial impairment or the slow accumulation of toxic metabolites.

  • Viability Measurement : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Causality: The assay measures ATP, which is strictly proportional to the number of metabolically active cells, offering superior sensitivity and dynamic range over colorimetric MTT assays.

  • Data Analysis : Record luminescence. Normalize data against the vehicle control and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation

Table 1: Expected Physicochemical & ADME Profile Comparison

Parameter Planar Morpholine Scaffold 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Causality / Mechanism
Fsp³ (3D Character) Low High Spirocyclic core forces orthogonal ring geometry.
Amine pKa ~8.3 ~6.5 - 7.0 Inductive electron withdrawal by gem-difluoro group.
Passive Permeability Moderate High Lower basicity increases the fraction of neutral species at physiological pH.

| Metabolic Stability | Low (Rapid dealkylation) | High | Fluorine atoms sterically and electronically shield adjacent C-H bonds from CYP450 oxidation. |

Table 2: Caco-2 Permeability Assay Acceptance Criteria | Control Compound | Target Papp​ ( 10−6 cm/s) | Target Efflux Ratio (ER) | Assay Validation Status | | :--- | :--- | :--- | :--- | | Atenolol (Low Perm.) | < 1.0 | < 2.0 | Validates tight junction integrity. | | Propranolol (High Perm.)| > 20.0 | < 2.0 | Validates transcellular transport capacity. | | Digoxin (Efflux) | < 2.0 (A-to-B) | > 5.0 | Validates P-glycoprotein (P-gp) functionality. | | Lucifer Yellow | < 0.5 | N/A | Validates absence of paracellular leakage. |

References

  • Kenneth L. Kirk. "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments." Organic Process Research & Development, American Chemical Society, 2008.[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray Protocols, 2023.[Link]

  • Yajun Zheng, Colin M Tice, Suresh B Singh. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, PubMed, 2014.[Link]

  • AxisPharm. "Caco-2 Permeability Assay." AxisPharm Bioanalytical Laboratory, 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride in DMSO

Technical Support Center: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Welcome to the technical support guide for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. This document is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

Welcome to the technical support guide for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on troubleshooting poor solubility in Dimethyl Sulfoxide (DMSO).

Introduction: Understanding the Solubility Challenge

Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in drug discovery, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] However, researchers may encounter difficulties when dissolving certain molecules, particularly salts like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

The hydrochloride (HCl) salt form of a compound is typically chosen to enhance aqueous solubility and stability. Yet, this very feature—its ionic, salt-like character—can sometimes present challenges in purely organic solvents like DMSO. This guide provides a systematic approach to understanding and overcoming these solubility issues to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride not readily dissolving in DMSO?

A1: While DMSO is an excellent solvent, several factors can contribute to poor solubility of a hydrochloride salt:

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form that requires significant energy to break apart the crystal lattice before the individual molecules can be solvated by DMSO.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can alter the solvent's properties and may decrease the solubility of certain organic compounds.[3] Always use anhydrous, high-purity DMSO from a freshly opened bottle for preparing stock solutions.

  • Common Ion Effect: Although less pronounced in an aprotic solvent like DMSO compared to aqueous solutions, the presence of chloride ions can, in some circumstances, suppress the dissolution of a hydrochloride salt.[4][5]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Your compound may be highly soluble in 100% DMSO but poorly soluble in the aqueous buffer used for your experiment (e.g., PBS or cell culture media). When the concentrated DMSO stock is added to the aqueous medium, the DMSO concentration drops dramatically, and the compound crashes out of the solution. To mitigate this, it is best to perform serial dilutions in 100% DMSO first and then add the final, small volume of the diluted DMSO stock to your assay buffer, ensuring rapid mixing.[3]

Q3: Can I heat the solution to force the compound to dissolve?

A3: Gentle warming (e.g., to 37°C) can be an effective method to increase the rate of dissolution and solubility.[6][7] However, this must be done with caution. Excessive or prolonged heating can potentially degrade thermally sensitive compounds. It is crucial to first verify the thermal stability of your specific compound before applying heat.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: High concentrations of DMSO can be cytotoxic or may interfere with assay components.[6] It is a standard best practice to keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, and ideally at or below 0.1%.[8] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.

Systematic Troubleshooting Guide for Poor Solubility

If you are experiencing difficulty dissolving 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, follow this logical workflow. The goal is to achieve complete dissolution for an accurate high-concentration stock solution, which is critical for reliable downstream experimental results.[6]

Visual Workflow: Troubleshooting Pathway

G cluster_0 Initial Observation cluster_1 Level 1: Basic Checks cluster_2 Level 2: Assisted Dissolution cluster_3 Level 3: Advanced Strategy cluster_4 Outcome start Poor solubility observed in DMSO at desired concentration check_quality Verify Compound Integrity & Use Anhydrous DMSO start->check_quality Start Here standard_protocol Follow Standard Dissolution Protocol check_quality->standard_protocol vortex Vigorous Vortexing standard_protocol->vortex If not dissolved success Compound Dissolved: Proceed with Experiment standard_protocol->success If dissolved sonicate Sonication vortex->sonicate If not dissolved vortex->success If dissolved warm Gentle Warming (37°C) sonicate->warm If not dissolved sonicate->success If dissolved free_base Convert to Free Base (for aprotic, non-polar solvents) warm->free_base If still insoluble & reaction allows warm->success If dissolved free_base->success If successful

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution

This protocol provides a baseline for dissolving your compound.

  • Calculate Mass: Determine the mass of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (M.W. = 213.65 g/mol , based on similar structures) required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 213.65 g/mol * 1000 mg/g

  • Weigh Compound: Using a calibrated analytical balance, accurately weigh the calculated mass into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the required volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex the solution vigorously for 2-3 minutes at room temperature.[6] Visually inspect for any remaining solid particulates against a dark background. If fully dissolved, the solution is ready for aliquoting and storage.

Protocol 2: Assisted Dissolution Techniques

If the standard protocol is insufficient, proceed with these steps sequentially.

  • Sonication: Place the vial containing the DMSO-compound suspension into a bath sonicator. Sonicate for 5-15 minutes.[6] The ultrasonic waves generate localized energy that can help break apart solid aggregates and enhance dissolution. Check for dissolution.

  • Gentle Warming: If solids persist, place the vial in a water bath set to 37°C for 10-20 minutes.[7] Periodically vortex the solution during this time. This increases the kinetic energy of the system, often improving solubility.

  • Cooling & Inspection: Allow the solution to cool to room temperature. A stable solution should not have any precipitate reappear upon cooling. If it does, the solution was supersaturated at the higher temperature, and you have exceeded the thermodynamic solubility limit at room temperature.

Protocol 3: Conversion of Hydrochloride Salt to Free Base

This is an advanced chemical modification useful when the compound needs to be dissolved in less polar aprotic solvents (like Dichloromethane or THF) or when the acidic proton from the hydrochloride salt might interfere with a subsequent reaction. The free base form is less polar and generally more soluble in a wider range of organic solvents.[9]

  • Dissolve Salt: Dissolve the hydrochloride salt in a minimal amount of water or an aqueous bicarbonate solution (e.g., saturated NaHCO₃).

  • Neutralize: Slowly add a mild base (e.g., saturated sodium bicarbonate solution) until the solution is basic (pH > 8). This deprotonates the amine, converting it to the free base.

  • Extract: Transfer the aqueous solution to a separatory funnel and extract the free base into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Dry and Concentrate: Combine the organic layers and dry them over an anhydrous salt (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the free base, which should exhibit significantly different solubility properties.

Important: The free base may have different stability characteristics than the HCl salt. It is often recommended to prepare the free base immediately before its intended use.[10]

Data Summary

Table 1: Predicted Qualitative Solubility Profile

SolventSolvent Type4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl (Salt)Corresponding Free Base
WaterPolar ProticSolubleSparingly to Insoluble
MethanolPolar ProticSolubleSoluble
DMSO Polar Aprotic Moderately to Sparingly Soluble Soluble
DMFPolar AproticSolubleSoluble
Dichloromethane (DCM)AproticSparingly Soluble / InsolubleSoluble
Tetrahydrofuran (THF)AproticInsolubleSoluble
TolueneNon-polarInsolubleSoluble

This table is based on established principles for similar chemical structures.[9] Actual solubility should be determined experimentally.

References

  • Wikipedia. (2026). Dimethyl sulfoxide. [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • ResearchGate. (2016, March 18). (PDF) Enhancement of solubility: A pharmaceutical overview. [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?[Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. [Link]

Sources

Optimization

optimizing reaction yields with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride building blocks

Welcome to the Technical Support Center for Advanced Building Blocks. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 4,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Building Blocks. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride .

The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that improves metabolic stability and modulates lipophilicity[1]. Furthermore, the strategic incorporation of fluorinated building blocks allows chemists to fine-tune molecular behavior, exploring structure-activity relationships (SAR) with exceptional precision[2]. However, the very features that make this molecule biologically valuable—the bulky spirocyclic core and the strongly electron-withdrawing gem-difluoro group—create significant synthetic bottlenecks.

Workflow Optimization Logic

Before diving into specific protocols, it is critical to understand the causality of reaction failures with this building block. The diagram below maps the primary failure modes to their mechanistic causes and validated solutions.

G Start 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane HCl Issue Low Yield / No Product Start->Issue Cause1 Poor Nucleophilicity (pKa drop from CF2) Issue->Cause1 Cause2 Steric Hindrance (Spiro Core) Issue->Cause2 Sol1 Amide Coupling: HATU/COMU + DIPEA Cause1->Sol1 Sol2 C-N Coupling: RuPhos/BrettPhos + Pd Cause1->Sol2 Cause2->Sol1 Cause2->Sol2

Logic tree for diagnosing and resolving low coupling yields with fluorinated azaspiro decanes.

Section 1: Amide Coupling Troubleshooting & FAQs

Q: Why are my amide coupling yields with this building block consistently below 30% when using standard EDC/HOBt conditions?

A: The failure is a combination of electronic and steric deactivation. In the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane system, the gem-difluoro group is located at the β -position relative to the pyrrolidine nitrogen. Fluorine is highly electronegative, and the inductive electron-withdrawing effect (-I effect) through the σ -bonds drastically reduces the electron density on the nitrogen. While a standard aliphatic secondary amine has a pKa of ~10–11, this β -difluoro system drops the pKa to approximately 7–8.

Consequently, the amine is a poor nucleophile. When combined with the severe steric hindrance of the adjacent spiro[4.5]decane core, standard intermediates like the O-acylisourea generated by EDC are simply not reactive enough to trap the amine before they hydrolyze or rearrange. You must use highly reactive uronium/aminium salts (e.g., HATU, COMU) to drive the reaction.

Quantitative Yield Comparison for Amide Couplings
Coupling ReagentBaseSolventTemp (°C)Average Yield (%)Mechanistic Rationale
EDC/HOBtTEADCM25< 20%Insufficient electrophilicity; base too weak.
HATUDIPEADMF2545 - 55%Better leaving group (HOAt); improved activation.
HATU DIPEA DMF 60 85 - 95% Thermal energy overcomes steric activation barrier.
COMUsym-CollidineMeCN6080 - 90%Highly reactive; prevents epimerization of chiral acids.
Self-Validating Protocol: High-Efficiency Amide Coupling

This protocol utilizes thermal activation and a strong, non-nucleophilic base to force the coupling of the deactivated amine.

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes. Validation check: An aliquot quenched in methanol should show complete conversion to the methyl ester via LCMS, confirming active ester formation.

  • Amine Addition: Add 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (1.0 equiv) directly as the solid salt. The excess DIPEA will perform in situ freebasing.

  • Thermal Shift: Heat the reaction mixture to 60 °C. The thermal energy is strictly required to overcome the steric clash between the activated ester and the spirocyclic core. Stir for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ .

Section 2: Buchwald-Hartwig Cross-Coupling

Q: I am trying to couple this amine to an aryl bromide using Pd 2​ (dba) 3​ and BINAP, but I only recover starting materials. What is the bottleneck?

A: The bottleneck is the amine coordination and subsequent deprotonation step in the catalytic cycle. The bulky spiro[4.5]decane core prevents the amine from easily coordinating to the palladium center, and the reduced basicity of the fluorinated amine makes the deprotonation step sluggish. BINAP is too rigid and does not create a sufficiently large "binding pocket" for this bulky secondary amine.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineBind Amine Coordination BOTTLENECK OxAdd->AmineBind Steric Clash Deprot Deprotonation (Base) AmineBind->Deprot Low pKa RedElim Reductive Elimination (Product) Deprot->RedElim RedElim->Pd0

Catalytic cycle bottlenecks caused by the spirocyclic bulk and electron-withdrawing CF2 group.

To resolve this, you must switch to a dialkylbiaryl phosphine ligand like RuPhos or BrettPhos . These ligands are specifically designed to facilitate the coupling of bulky, deactivated secondary amines by providing a flexible, electron-rich environment that stabilizes the Pd intermediate while forcing reductive elimination.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Catalyst Pre-mix: In a glovebox or under strict Schlenk conditions, combine Pd 2​ (dba) 3​ (2.5 mol%, 5 mol% Pd) and RuPhos (10 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 20 minutes until the solution turns a deep, homogeneous red/purple, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (1.2 equiv), and sodium tert-butoxide (NaOtBu) (2.5 equiv). Note: The extra base is required to neutralize the HCl salt of the amine.

  • Coupling: Seal the vessel and heat to 90–100 °C for 12 hours.

  • Validation: Monitor via LCMS. If the reaction stalls at 50% conversion, do not add more catalyst. The stall is likely due to catalyst poisoning by trace water or oxygen. Filter the mixture through a short pad of silica to remove spent Pd, concentrate, and resubject the crude mixture to fresh catalyst conditions.

Section 3: Handling and Freebasing FAQs

Q: I tried to freebase the HCl salt using 1M NaOH and extracted with DCM, but my mass recovery was incredibly low. Where did the material go?

A: You likely lost the material in the aqueous layer or during solvent evaporation. Fluorinated cycloalkanes and spirocycles are crucial for enhancing drug-like properties precisely because they modulate lipophilicity and basicity[3]. However, the low molecular weight of the free base, combined with the hydrogen-bonding capability of the tetrahydropyran (8-oxa) oxygen, makes the free amine surprisingly water-soluble. Furthermore, low-molecular-weight fluorinated amines can be highly volatile.

Best Practice: Avoid aqueous freebasing. Use the HCl salt directly in your reactions and add an excess of a tertiary amine base (like DIPEA or N-methylmorpholine) to generate the free base in situ. If you absolutely must isolate the free base for a specific protocol, use a biphasic mixture of saturated aqueous Na 2​ CO 3​ and a highly lipophilic solvent like MTBE (Methyl tert-butyl ether), and carefully concentrate the organic layer at a low temperature (e.g., 20 °C) and moderate vacuum (no lower than 150 mbar) to prevent volatilization.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Thermal Stability of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane HCl

Welcome to the Technical Support Center. As drug development professionals and researchers, working with highly functionalized spirocyclic building blocks requires precise environmental control. 4,4-difluoro-8-oxa-2-azas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, working with highly functionalized spirocyclic building blocks requires precise environmental control. 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1785203-38-4) is a valuable structural motif, but it is highly susceptible to thermal degradation. Commercial suppliers strictly mandate cold-chain transportation for this compound due to its thermal lability[1].

This guide synthesizes field-proven methodologies to help you prevent degradation, understand the underlying mechanistic causality, and troubleshoot common handling issues.

Core Causality: Why Does Thermal Degradation Occur?

The thermal instability of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is driven by three interconnected structural vulnerabilities:

  • Thermal Dissociation & Free-Basing: At elevated temperatures (>40°C), amine hydrochlorides can undergo thermal dissociation, volatilizing HCl gas and leaving behind the free amine. Free amines are highly reactive and susceptible to rapid oxidative degradation and polymerization when exposed to heat and oxygen[2],[3].

  • Dehydrofluorination (HF Loss): The gem-difluoro group exerts a strong electron-withdrawing inductive effect, increasing the acidity of adjacent protons. If the salt dissociates under thermal stress, the resulting free amine can act as a base, triggering an auto-catalytic E2 or E1cB dehydrofluorination (loss of HF)[4].

  • Hygroscopicity-Induced Hydrolysis: Amine hydrochlorides readily absorb atmospheric moisture. When thermal energy is applied to a "damp" sample, the combination of heat and water promotes hydrolytic ring fragmentation of the strained spiro-oxa system[4].

Thermal Stability Matrix

To optimize your storage and handling parameters, refer to the quantitative stability data below.

Temperature RangeEnvironmental ConditionExpected Shelf LifePrimary Degradation Pathway
-20°C to 4°C Inert Atmosphere (Ar/N2)> 12 MonthsNone (Optimal Storage)
20°C to 25°C Ambient Air (Humidity >40%)1 to 2 WeeksHygroscopic moisture uptake, minor dissociation
40°C to 60°C Vacuum Drying< 24 HoursHCl volatilization, free-basing, discoloration
> 60°C Solution (Aqueous/Organic)< 2 HoursDehydrofluorination, ring fragmentation, oxidation

Troubleshooting FAQs

Q: Why did my sample discolor (turn yellow or brown) when dried in a vacuum oven at 50°C? A: You have thermally stressed the compound. Heating the salt under vacuum drives the equilibrium toward HCl volatilization. The loss of the hydrochloride protecting group exposes the free amine, which rapidly undergoes thermal oxidation and polymerization[2]. Solution: Never use a heated vacuum oven for this compound. See Protocol 1 for safe desiccation.

Q: How should I store the compound for long-term vs. active use? A: For long-term storage, the compound must be kept at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent both thermal and oxidative degradation[3]. For active daily use, store working aliquots at 4°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation from forming on the hygroscopic salt.

Q: What is the maximum temperature for dissolving this building block in reaction solvents? A: Do not exceed 30°C. Applying heat to force dissolution in organic solvents (like DMF or DMSO) will initiate dehydrofluorination and spiro-ring fragmentation. If the compound is poorly soluble, use sonication in a temperature-controlled water bath (maintained below 25°C) rather than applying direct heat.

Experimental Protocols

Protocol 1: Safe Desiccation of Hygroscopic Salt (Non-Thermal)

Objective: Remove trace moisture without inducing thermal dissociation or HCl loss. Causality: Avoiding heat prevents the volatilization of HCl, keeping the amine safely protonated and immune to auto-oxidation.

  • Preparation: Transfer the damp 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl to a pre-weighed, amber glass vial. (Amber glass prevents concurrent photo-oxidation).

  • Desiccation: Place the open vial in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or indicating Drierite.

  • Vacuum Application: Apply high vacuum (≤ 1 mbar) at strictly ambient temperature (20–25°C) for 12–24 hours.

  • Self-Validation: Weigh the vial periodically. Desiccation is complete when the mass stabilizes (Δm < 0.1% over a 2-hour period) and the powder remains pure white. If any yellowing is observed, thermal/oxidative stress has occurred, and the purity has been compromised.

Protocol 2: Temperature-Controlled Free-Basing

Objective: Convert the HCl salt to the free amine for downstream synthesis while preventing exothermic degradation. Causality: Acid-base neutralization is highly exothermic. Localized heating in the presence of a base will trigger the elimination of the gem-difluoro group. A chilled biphasic system acts as a thermal sink.

  • Biphasic Setup: Suspend the HCl salt in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v).

  • Thermal Control: Pre-chill the entire mixture to 0–5°C in an ice bath before combining.

  • Extraction: Stir vigorously for 15 minutes. The DCM immediately extracts the free amine as it forms, shielding it from aqueous hydrolysis.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with pre-chilled DCM. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validation: Check the pH of the aqueous layer (it must be ~8–9 to ensure complete free-basing). Filter the organic layer and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 25°C .

Mechanistic Visualization

The following diagram maps the logical pathways of thermal degradation. Understanding these pathways is critical for designing robust experimental workflows.

G A 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl (Intact Salt) B Thermal Stress (>40°C) A->B Heating C Moisture / Humidity (Hygroscopic) A->C Air Exposure D Salt Dissociation (Loss of HCl) B->D Thermal Energy C->D Solvation H Hydrolysis / Ring Fragmentation C->H Heat + H2O E Free Amine (Reactive Intermediate) D->E Equilibrium F Dehydrofluorination (Loss of HF) E->F Heat + Base G Oxidation / Polymerization (Discoloration) E->G O2 + Heat E->H Nucleophilic Attack

Fig 1: Thermal degradation pathways of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl.

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resolving co-eluting impurities in 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride HPLC

Technical Support Center: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Analysis Welcome to the technical support hub for the analysis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Analysis

Welcome to the technical support hub for the analysis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for resolving a common and critical challenge in HPLC analysis: co-eluting impurities.

The structure of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, featuring a spirocyclic system, heteroatoms (N and O), and fluorine atoms, presents a unique chromatographic profile. Its polarity and potential for multiple interaction modes with stationary phases can often lead to difficulties in achieving baseline separation from structurally similar impurities. This guide provides a systematic approach to troubleshooting and method development to ensure robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable causes of impurity co-elution with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride?

A1: Co-elution for this compound typically stems from a few key factors:

  • Insufficient Selectivity (α): The primary cause is often that the chosen stationary and mobile phase combination does not provide adequate chemical differentiation between the main compound and its impurities.[1] This is the most powerful factor in achieving resolution.[2][3]

  • Poor Retention (k'): As a polar molecule, it may have limited retention on traditional C18 columns, causing it to elute near the void volume where many other polar impurities also appear.[4][5]

  • Suboptimal Mobile Phase pH: The secondary amine in the spirocycle is ionizable. If the mobile phase pH is close to the pKa of the analyte or an impurity, small fluctuations can lead to peak shape issues or shifts in retention, causing peaks to merge.[6][7][8]

  • Low Column Efficiency (N): While less impactful than selectivity, a poorly packed or old column can lead to broader peaks, which increases the likelihood of overlap.[9]

Q2: I see a shoulder on my main peak. What is the first thing I should do to confirm co-elution?

A2: A shoulder is a strong indicator of co-elution.[10] The most effective first step is to use a photodiode array (PDA) or diode array detector (DAD) if available. By performing a peak purity analysis, the detector can compare UV-Vis spectra across the peak.[10] If the spectra are not homogenous, it confirms the presence of more than one component.[10] If a mass spectrometer (MS) is used, examining the mass spectra across the peak will also reveal different mass-to-charge ratios if impurities are present.

Q3: My resolution is poor, but I'm not sure if it's co-elution or just bad peak shape. How can I tell?

A3: Differentiating between poor peak shape (e.g., tailing or fronting) and co-elution is crucial.

  • Peak Tailing usually presents as a gradual slope on the backside of the peak. This is often caused by secondary interactions (e.g., with acidic silanols on the column packing) or an inappropriate mobile phase pH.

  • Peak Fronting is characterized by a leading edge that is less steep than the trailing edge and can be caused by column overload or an injection solvent that is stronger than the mobile phase.[11]

  • Co-elution often manifests as a distinct "shoulder" or a "split peak" where two apexes are nearly merged.[10] If you dilute your sample and the shoulder becomes more distinct or resolves into a separate peak, it is likely co-elution.

Systematic Troubleshooting Guide for Co-eluting Impurities

When faced with co-eluting peaks, a systematic approach is more effective than random adjustments. The following workflow is designed to logically diagnose and solve the separation issue.

G A Co-elution Observed (Peak Shoulder or Poor Purity) B Step 1: System & Method Check A->B C Is Retention (k') Adequate? (k' between 2 and 10) B->C D Step 2: Alter Selectivity (α) C->D Yes J Decrease % Organic (e.g., ACN/MeOH) C->J No E 2a: Modify Mobile Phase pH D->E F 2b: Change Organic Modifier E->F If insufficient I Resolution Achieved E->I Success G 2c: Screen Alternative Stationary Phases F->G If insufficient F->I Success H Step 3: Optimize Efficiency (N) G->H For fine-tuning G->I Success H->I Success J->D

Caption: A logical workflow for troubleshooting co-eluting peaks.

Step 1: Initial Assessment and System Verification

Before modifying the method, ensure your HPLC system and current method parameters are sound.

  • System Suitability: Check the performance of your column using a standard. Is the theoretical plate count (N) acceptable for its age and type? A significant drop in efficiency can cause peak broadening and overlap.

  • Retention Factor (k'): Calculate the retention factor for your main peak. If k' is less than 2, the peak is eluting too close to the void volume, a region where many polar impurities reside.[10] To increase k', decrease the percentage of the organic solvent in your mobile phase.[12] For example, if you are using 60% acetonitrile, try reducing it to 55%.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion and fronting.[11]

Step 2: Methodical Selectivity (α) Optimization

Selectivity is the most powerful tool for resolving co-eluting peaks.[1][9] The goal is to alter the chemical interactions within the column to make the HPLC "see" the analyte and impurity as more different.

2a. Mobile Phase pH Modification

The secondary amine in the spiro-cycle makes the molecule's charge state dependent on pH. By changing the mobile phase pH, you can alter the ionization of the main compound and its impurities, which can dramatically change retention and selectivity.[13]

  • Principle: It is best to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized, leading to stable and sharp peaks.[7][14]

  • Action: If your current method is at a low pH (e.g., pH 3 with formic acid), explore a mid-range pH (e.g., pH 5-6 with an acetate buffer). Conversely, if you are at a neutral pH, try an acidic pH. This can shift the elution order and resolve the co-elution.

2b. Change of Organic Modifier

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability).

  • Principle: Changing the organic modifier is a powerful way to influence selectivity.[9] Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic with a strong dipole moment. These differences can alter the interactions with the analyte and stationary phase, changing the elution pattern.

  • Action: If your current method uses acetonitrile, develop a parallel method where it is replaced with methanol. You may need to adjust the percentage to achieve similar retention times, but the selectivity and peak spacing will likely change.

2c. Stationary Phase Screening

If mobile phase adjustments are insufficient, the most effective solution is to change the column chemistry.[1][9] This directly alters the primary interaction mechanism.

Stationary Phase Primary Interaction Mechanism(s) Best For Separating...
Standard C18 Hydrophobic interactionsNon-polar to moderately polar compounds. The baseline for most methods.
Phenyl-Hexyl Hydrophobic, π-π interactionsCompounds with aromatic rings, offering different selectivity from C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangePolar compounds, halogenated compounds, and isomers. Very different selectivity.[15]
Polar-Embedded Hydrophobic, hydrogen bondingPolar compounds; stable in highly aqueous mobile phases.
HILIC Hydrophilic partitioningVery polar compounds that are unretained in reversed-phase mode.[4][16]
  • Principle: Different stationary phases provide different chemical environments. A PFP column, for instance, offers multiple interaction modes beyond the simple hydrophobicity of a C18 column, which can be highly effective at separating structurally similar compounds.[15] For a polar molecule like this spiro-compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a strong alternative.[4][16]

  • Action: Screen your sample on at least two different column chemistries, such as a Phenyl-Hexyl and a PFP column, using a generic gradient. This will quickly reveal which stationary phase offers the best selectivity for your specific impurity profile.

Step 3: Fine-Tuning with Efficiency (N) and Temperature

Once you have achieved some separation by altering selectivity, you can fine-tune the method.

  • Temperature: Increasing the column temperature can improve peak efficiency (making peaks sharper) and sometimes alter selectivity. Try adjusting the temperature in 5-10°C increments (e.g., from 30°C to 40°C).

  • Flow Rate/Gradient Slope: If using a gradient, making the slope shallower around the elution time of your critical pair will increase the separation between them.[11]

Experimental Protocols

Protocol 1: Systematic pH Screening

  • Prepare Buffers: Prepare three mobile phase A buffers at different pH values:

    • pH 2.8: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water (adjust pH with acetic acid)

    • pH 6.8: 10 mM Ammonium Phosphate in Water (adjust pH with phosphoric acid)

  • Mobile Phase B: Use Acetonitrile.

  • Column: Use your primary column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Scouting Gradient: For each pH condition, run the same scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Analyze: Compare the chromatograms. Look for changes in peak order and the resolution of the critical pair. Select the pH that provides the best baseline separation for further optimization.

Protocol 2: Column Chemistry Screening

  • Select Columns: Choose three columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP). Ensure they have similar dimensions.

  • Generic Conditions: Use a standard, simple mobile phase (e.g., A: 0.1% Formic Acid in Water; B: Acetonitrile).

  • Run Gradient: Apply the same fast gradient (e.g., 10% to 90% B in 10 minutes) on each column.

  • Evaluate: Compare the chromatograms for the best separation of the target impurity. The column that shows the most promise can then be selected for full method optimization (adjusting gradient slope, temperature, etc.).

By following this structured approach, you can efficiently move from a state of co-elution to a robust, validated HPLC method suitable for the accurate analysis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and its impurities.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Role of Selectivity in Liquid Chromatography Method Development. Restek. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • USP-NF <621> Chromatography. USP. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]

  • Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library. Available at: [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. Available at: [Link]

  • Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC International. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of Creative Research Thoughts. Available at: [Link]

  • Developing Liquid Chromatography Methods for Food Analysis. Waters. Available at: [Link]

  • Other HPLC separations performed on polar stationary phases. ResearchGate. Available at: [Link]

  • How to Separate Coeluting Compounds. Chromatography Forum. Available at: [Link]

  • Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential. MDPI. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Chromatography Today. Available at: [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

Welcome to the Technical Support Center for process chemists and drug development professionals working with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride . This highly polar, fluorinated spirocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals working with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride . This highly polar, fluorinated spirocyclic building block presents unique crystallization challenges, including hygroscopicity, polymorphism, and a strong tendency to "oil out" (liquid-liquid phase separation) during anti-solvent addition.

This guide is designed to provide authoritative troubleshooting, mechanistic insights, and self-validating experimental protocols to ensure high-yield, high-purity crystalline recovery.

Section 1: Physicochemical Profiling & Crystallization Strategy

To design a robust crystallization process, we must first understand the thermodynamic and structural constraints of the molecule. The spirocyclic core, combined with the electronegative difluoro-substitution and the ether oxygen, creates a highly polarized lattice that strongly interacts with protic solvents.

Table 1: Physicochemical & Crystallization Profile

ParameterCharacteristic / ValueImpact on Crystallization Strategy
Molecular Nature Spirocyclic secondary amine HCl saltHigh polarity; requires conversion to the HCl salt for stability and optimal lattice energy[1].
Structural Constraints 4,4-difluoro & 8-oxa substitutionsStrong hydrogen-bond acceptors (F, O) make the lattice prone to hydrate/solvate formation.
Primary Solvents Methanol (MeOH), Isopropanol (IPA)Excellent solubility due to ion-dipole interactions; requires an anti-solvent for high-yield recovery.
Anti-Solvents MTBE, Ethyl Acetate (EtOAc)Induces rapid desolvation; however, rapid addition easily triggers liquid demixing.
Oiling Out Risk Extremely HighRequires strict Metastable Zone Width (MZW) control and mandatory seeding protocols.

Section 2: Troubleshooting Guides & FAQs

Q1: My crystallization consistently "oils out" into a sticky emulsion instead of forming a filterable solid. How can I force crystallization? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level of the solution crosses the binodal solubility curve before primary nucleation can occur, causing the system to separate into a solute-rich liquid phase and a solvent-rich liquid phase[2].

  • Causality: For highly polar amine hydrochlorides, the sudden addition of a non-polar anti-solvent disrupts the solvation shell too rapidly. Instead of forming an ordered crystal lattice, the molecules aggregate into an amorphous, solute-rich oil that traps impurities[2].

  • Solution: You must bypass primary nucleation by operating strictly within the Metastable Zone. Lower your initial concentration, cool the solution to just above the cloud point, and introduce 1-2 wt% of seed crystals. Seeding consumes the supersaturation via secondary nucleation, keeping the concentration below the LLPS boundary.

Q2: How do I select the optimal solvent/anti-solvent pair to prevent this phase separation? A2: The mechanism of anti-solvent crystallization involves the anti-solvent penetrating the solute's solvation shell, reorganizing it, and eventually expelling the primary solvent to allow solute-solute interactions[3].

  • Causality: If the dielectric constant drops too fast (e.g., using Hexane with Methanol), the repulsive forces cause immediate demixing.

  • Solution: Choose a primary solvent with moderate solubility (like Isopropanol rather than Methanol) to reduce the amount of anti-solvent needed. Pair IPA with Methyl tert-butyl ether (MTBE). MTBE provides a gentler dielectric transition than alkanes, allowing for controlled desolvation and structured crystal growth.

Q3: The isolated crystals are extremely hygroscopic, turning into a paste during vacuum filtration. How do I handle this? A3: The hydrochloride salt of a secondary amine with a difluoro-substitution creates a highly polarized lattice that readily absorbs atmospheric moisture.

  • Causality: Water molecules from ambient humidity condense on the filter cake, forming strong hydrogen bonds with the chloride counterion and the spirocyclic heteroatoms, leading to rapid deliquescence.

  • Solution: Perform the final wash with a strictly anhydrous, highly volatile anti-solvent (e.g., anhydrous MTBE). Blanket the filtration funnel with dry Nitrogen or Argon, and transfer the cake immediately to a vacuum oven.

Section 3: Visualizations & Logic Workflows

Experimental Workflow

The following diagram outlines the optimized anti-solvent crystallization pathway, incorporating critical control points to prevent phase separation.

Workflow start Crude 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl dissolve Dissolve in Primary Solvent (e.g., IPA) at 60°C start->dissolve filter Hot Polish Filtration (Remove insoluble impurities) dissolve->filter seed Cool to 45°C & Add 1 wt% Seeds (Bypass primary nucleation) filter->seed antisolvent Slow Anti-Solvent Addition (e.g., MTBE via syringe pump) seed->antisolvent cooling Controlled Cooling (0.1 °C/min to 5°C) antisolvent->cooling isolate Vacuum Filtration & N2 Blanket (Cold MTBE Wash) cooling->isolate dry Vacuum Drying (40°C, <50 mbar) isolate->dry

Workflow for anti-solvent crystallization of spirocyclic amine hydrochlorides.

Troubleshooting Decision Tree

Use this logical framework to diagnose and correct LLPS during your process scale-up.

Troubleshooting obs Observation: Oiling Out (LLPS) q1 Is the solution highly supersaturated? obs->q1 a1_yes Yes: Decrease initial concentration q1->a1_yes Yes a1_no No: Check cooling or addition rate q1->a1_no No q2 Is anti-solvent added too fast? a1_no->q2 a2_yes Yes: Use syringe pump for slow addition q2->a2_yes Yes a2_no No: Consider seeding strategy q2->a2_no No seed Add 1-2% wt seeds at metastable zone a2_no->seed

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Section 4: Validated Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating specific analytical checkpoints, the researcher can confirm thermodynamic equilibrium and prevent kinetic arrest (which leads to oiling out).

Materials:

  • Crude 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl (10.0 g)

  • Isopropanol (IPA), anhydrous (30 mL)

  • Methyl tert-butyl ether (MTBE), anhydrous (75 mL)

  • Pure seed crystals (0.1 g)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude salt in 30 mL of IPA inside a jacketed crystallizer. Heat to 60 °C under continuous overhead agitation (400 rpm).

    • Validation Checkpoint 1: Visually inspect the solution against a strong backlight. The absence of Schlieren lines confirms complete dissolution and the absence of a secondary liquid phase.

  • Polish Filtration: Pass the hot solution through an in-line 0.45 µm PTFE filter into a pre-heated (60 °C) vessel to remove insoluble particulates that could act as uncharacterized heterogeneous nucleation sites.

  • Cooling & Seeding: Cool the solution to 45 °C at a rate of 0.5 °C/min. Add 0.1 g (1 wt%) of pure seed crystals. Hold the temperature at 45 °C for 30 minutes.

    • Validation Checkpoint 2: Use Focused Beam Reflectance Measurement (FBRM) or visual monitoring to ensure the seed bed does not dissolve (confirming the solution is supersaturated) and does not immediately cause a massive crash-out (confirming operation safely within the metastable zone).

  • Anti-Solvent Addition: Using a programmable syringe pump, add 60 mL of anhydrous MTBE over 2 hours (0.5 mL/min) while strictly maintaining the temperature at 45 °C.

  • Final Cooling: Cool the resulting suspension to 5 °C at a controlled rate of 0.1 °C/min. Hold at 5 °C for 2 hours to maximize thermodynamic yield.

    • Validation Checkpoint 3: Extract 1 mL of the mother liquor, filter it, and perform a gravimetric evaporation. The residual mass should match the theoretical solubility limit of the API in the final IPA/MTBE ratio at 5 °C, proving the system has reached equilibrium.

  • Isolation & Drying: Filter the suspension under a dry nitrogen blanket. Wash the filter cake with 15 mL of cold (5 °C) anhydrous MTBE. Immediately transfer the solid to a vacuum oven and dry at 40 °C (<50 mbar) for 12 hours.

References[2] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Source: ACS Organic Process Research & Development | URL:Link[3] Title: Three-Step Mechanism of Antisolvent Crystallization | Source: ACS Crystal Growth & Design | URL:Link[1] Title: Technical Support Center: Purification of 4-Iodobenzylamine by Recrystallization | Source: BenchChem | URL:Link

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Technical Support Center: LC-MS Troubleshooting for 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals analyzing 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride via Liquid Chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals analyzing 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS).

As a spirocyclic secondary amine with a gem-difluoro moiety, this compound ionizes efficiently in positive Electrospray Ionization (ESI) to form an [M+H]+ ion. However, its formulation as a hydrochloride salt introduces significant analytical challenges. Excess chloride ions and non-volatile salt precipitation are primary drivers of background noise, ion suppression, and baseline drift during high-throughput sequences.

Section 1: The Causality of Background Noise (Mechanistic Insights)

To effectively troubleshoot, we must first understand the physical chemistry occurring within the ESI plume:

  • Chloride-Induced Source Fouling : During the desolvation of the ESI droplets, the hydrochloride salt dissociates. While the basic aza-group takes on a proton, the excess chloride ions ( Cl− ) can precipitate on the MS cone and ion optics. This creates a persistent, opaque film that distorts the electrostatic field of the mass spectrometer, leading to a progressive increase in chemical noise1[1].

  • Ion Suppression and Charge Competition : Halide ions in the ESI source compete for available charge. While ESI is a soft ionization technique, the presence of concentrated Cl− can lead to the formation of solvated halide clusters or cause gas-phase ion pairing, which artificially suppresses the analyte signal and degrades the Signal-to-Noise (S/N) ratio2[2].

  • Fluorine-Adduct Clustering : The highly electronegative 4,4-difluoro group can interact with trace mobile phase impurities (e.g., sodium, potassium, or ammonium), generating complex background cluster ions that elevate the baseline across the mass spectrum 3[3].

Section 2: Diagnostic Workflows

Before adjusting your method, isolate the root cause of the noise. The following self-validating workflow separates chromatographic issues from detector/source contamination.

G A High Background Noise Detected in MS B Remove Column & Install Restriction Capillary A->B C Does Noise Persist? B->C D Column Bleed or Carryover (Flush/Replace Column) C->D No E Infuse Fresh LC-MS Grade Solvent C->E Yes F Is Noise Reduced? E->F G Mobile Phase Contamination (Remake Buffers) F->G Yes H Inspect ESI Source for HCl Salt Film F->H No I Clean Source Optics (Water then Organic) H->I

Figure 1: Diagnostic decision tree for isolating LC-MS background noise sources.

Section 3: Frequently Asked Questions (FAQs)

Q1: My sequence starts with a clean baseline, but background noise increases significantly after 20 injections. What is happening? A: This is a classic symptom of source fouling caused by the hydrochloride salt. As the sequence progresses, non-volatile chloride salts precipitate on the ESI cone. This buildup distorts the spray shape and increases background noise 4[4]. Solution: Implement a divert valve program to send the first 1-2 minutes of the LC effluent (which contains the unretained chloride salts) to waste before switching the flow to the mass spectrometer.

Q2: How do I differentiate between column bleed and mobile phase contamination? A: Perform a "Zero Injection" test followed by a "Bypass" test. First, run your gradient without injecting a sample. If the noise tracks the gradient profile, it is likely mobile phase contamination or incomplete clearing of prior injections 5[5]. Next, remove the column and connect the LC directly to the MS using a restriction capillary. If the noise disappears, the column is bleeding. If the noise persists, your mobile phase or ESI source is the culprit 6[6].

Q3: What are the optimal mobile phase additives for this difluorinated spirocyclic amine? A: Avoid high concentrations of ammonium acetate or trifluoroacetic acid (TFA). TFA causes severe signal suppression in positive ESI, while excess ammonium salts contribute to source fouling[1]. Instead, use 0.1% Formic Acid in LC-MS grade water and acetonitrile. Formic acid provides the necessary protons for the basic aza-group to form the [M+H]+ ion without leaving non-volatile residues.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating ESI Source Desalting and Cleaning Context: Because 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane is a hydrochloride salt, the resulting white film on the MS source is water-soluble, not organic-soluble.

  • Baseline Validation: Infuse a known standard of the compound (e.g., 10 ng/mL) and record the absolute background noise (in CPS) and S/N ratio.

  • System Shutdown: Place the LC in standby, turn off the MS voltages, and allow the ESI source to cool to room temperature.

  • Aqueous Wash (Critical Step): Remove the source enclosure. Wipe the spray shield, capillary entrance, and sample cone with a lint-free cleanroom wipe soaked in 50:50 LC-MS Grade Water/Methanol . Causality: Water is strictly required to dissolve the precipitated inorganic chloride salts; using 100% organic solvent will only smear the salt[1].

  • Organic Wash: Follow up by wiping the same components with 100% Isopropanol to remove residual organic contaminants and accelerate drying.

  • Re-validation: Reassemble the source, turn on the MS, and pump 0.1% Formic Acid at your standard flow rate. The background noise should drop by at least 5- to 10-fold compared to Step 1[6].

Protocol B: Divert Valve Method for Hydrochloride Salts Context: Preventing salt from entering the MS is more effective than cleaning it later.

  • Determine Void Volume: Inject the sample and monitor the UV trace (if available) or MS total ion chromatogram (TIC) to determine when the unretained solvent front and salt plug elute (typically 0.5 - 1.5 minutes).

  • Program the Valve: Set the MS divert valve to "Waste" from 0.00 min to 1.50 min.

  • Switch to MS: Set the valve to "MS" at 1.51 min, just before the retention time of the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane peak.

  • Post-Run Wash: Set the valve back to "Waste" at the end of the gradient while flushing the column with 95% organic solvent to clear late-eluting matrix[1].

Section 5: Quantitative Data Summary

The following table summarizes the impact of different mobile phase strategies on the background noise and signal integrity of amine hydrochlorides.

Experimental ConditionMobile Phase AdditiveAverage Background Noise (CPS)Analyte S/N RatioCausality / Observation
High Salt Buffer 10 mM Ammonium Acetate> 5.0 x 10⁵< 10:1Severe cluster ion formation; rapid source fouling[3].
Strong Ion-Pairing 0.1% Trifluoroacetic Acid (TFA)1.0 x 10⁴< 5:1Low noise, but extreme ion suppression of the amine.
Standard Acidic 0.1% Formic Acid (No Divert)2.5 x 10⁵50:1Good ionization, but baseline drifts upward over 20+ runs[4].
Optimized Protocol 0.1% Formic Acid + Divert Valve < 5.0 x 10³ > 500:1 Optimal [M+H]+ generation; Cl⁻ excluded from MS[1].

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane HCl

Welcome to the Technical Support Center. Scaling up the synthesis of spirocyclic building blocks like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride presents two major process safety hurdles: the thermal hazards...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the synthesis of spirocyclic building blocks like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride presents two major process safety hurdles: the thermal hazards of electrophilic fluorination and the massive gas evolution during protecting group cleavage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding transition from the bench to the kilo-lab.

Workflow Start N-Boc-Ketone Intermediate Fluorination Gem-Difluorination (XtalFluor-E, Et3N·3HF) Start->Fluorination Avoid DAST Intermediate N-Boc-4,4-difluoro-spirocycle Fluorination->Intermediate IPC: 19F NMR Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Gas Control Product 4,4-difluoro-8-oxa-2-azaspiro [4.5]decane HCl Deprotection->Product Crystallization

Caption: Synthesis workflow for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl.

Module 1: Fluorination Safety & Optimization

Q1: We are experiencing thermal runaway and poor yields when scaling up the gem-difluorination of the N-Boc-ketone intermediate using DAST. What is going wrong?

The Causality: DAST (Diethylaminosulfur trifluoride) and its close analog Deoxo-Fluor are notorious for their poor thermal stability. DAST undergoes self-accelerating decomposition at approximately 90 °C, which can easily be triggered by the localized exotherms of a scale-up reactor. Furthermore, DAST generates highly corrosive free hydrogen fluoride (HF) as a byproduct during the reaction. This free HF is acidic enough to prematurely cleave your acid-sensitive tert-butoxycarbonyl (Boc) protecting group, leading to complex oligomeric mixtures and drastically reduced yields.

The Solution: Transition your process to use crystalline dialkylaminodifluorosulfinium salts, specifically XtalFluor-E or XtalFluor-M [[1]](). These reagents activate the C-O bond without generating free HF. Fluoride is only delivered upon the controlled addition of a promoter (like Et3N·3HF), which protects the Boc group from premature cleavage .

Quantitative Data: Comparison of Deoxofluorinating Agents
ReagentPhysical StateThermal Stability (Onset of Decomposition)Free HF GenerationScale-Up Risk Profile
DAST Liquid~90 °CYesHigh (Explosion hazard)
Deoxo-Fluor Liquid~140 °CYesModerate (Corrosive)
XtalFluor-E Solid (Crystalline)>140 °CNoLow (Stable, easily handled)
XtalFluor-M Solid (Crystalline)141 °CNoLow (Stable, easily handled)

Data supported by Accelerated Rate Calorimetry (ARC) studies on fluorinating agentsand industrial scale-up protocols [[2]]().

Standard Operating Protocol 1: Self-Validating Gem-Difluorination

Objective: Convert tert-butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate to the 4,4-difluoro intermediate safely.

  • Preparation: In a dry, glass-lined reactor under nitrogen, charge the N-Boc-ketone (1.0 eq) and XtalFluor-E (2.5 eq).

  • Solvation: Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Stir to form a suspension.

  • Cooling: Chill the reactor jacket to 0 °C.

  • Promoter Dosing: Slowly dose Et3N·3HF (3.0 eq) via an addition funnel over 45 minutes. Mechanistic Note: The slow addition controls the rate of fluoride delivery, preventing thermal spikes.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 12 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench with 5% NaHCO3, extract into CDCl3, and run a 19F NMR. The protocol is validated to proceed to workup only when the XtalFluor-E signal disappears and the characteristic gem-difluoro multiplet of the spirocycle appears.

  • Quench: Cool to 0 °C and carefully quench with 5% aqueous NaHCO3. Warning: CO2 evolution will occur. Monitor vent lines.

Module 2: Deprotection & Gas Evolution Management

Q2: During the final N-Boc deprotection step to form the hydrochloride salt, we observe severe foaming and reactor pressurization. How can we mitigate this at the kilogram scale?

The Causality: The acid-mediated cleavage of a Boc group generates one equivalent of carbon dioxide (CO2) and one equivalent of isobutylene gas per molecule of substrate 3. If you add the substrate to a large excess of acid (or dump acid rapidly into the substrate), the instantaneous gas release will overwhelm the reactor's headspace and condenser, causing dangerous foaming and pressurization.

The Solution: The reaction kinetics must be used to pace the gas evolution. This is achieved by using a controlled dosing strategy with 4M HCl in dioxane 4, or by utilizing an ex situ HCl gas generation setup for solvent-free conditions on very large scales [[3]]().

GasControl Issue High Gas Evolution (CO2 + Isobutylene) Decision Reactor Scale? Issue->Decision SmallScale < 1 kg: Controlled Dosing of HCl/Dioxane Decision->SmallScale LargeScale > 1 kg: Ex-Situ HCl Gas or Continuous Flow Decision->LargeScale Validate IPC: Monitor Vent Flow Rate SmallScale->Validate LargeScale->Validate

Caption: Troubleshooting logic for managing gas evolution during N-Boc deprotection.

Standard Operating Protocol 2: Controlled Boc Deprotection & Salt Formation

Objective: Cleave the N-Boc group to yield 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride without exceeding reactor vent capacity.

  • Dissolution: Dissolve the N-Boc-4,4-difluoro intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Temperature Control: Cool the reactor to 10 °C to increase the solubility of the generated HCl and moderate the initial reaction kinetics.

  • Controlled Dosing: Begin dosing 4M HCl in dioxane (3.0 eq) 4.

  • Self-Validation (IPC): Monitor the reactor's exhaust line with a mass flow meter. The system is self-validating when the gas evolution rate directly correlates with the dosing rate of the acid. Critical Safety Check: If gas evolution stops while dosing continues, halt addition immediately. This indicates a stalled reaction (often due to crystallization of an intermediate) that could lead to a delayed, catastrophic gas release.

  • Maturation: Once dosing is complete, warm the reactor to 20 °C and stir for 2 hours to ensure quantitative deprotection.

  • Isolation: Add methyl tert-butyl ether (MTBE) as an anti-solvent to fully precipitate the hygroscopic hydrochloride salt. Filter under a nitrogen blanket and wash with cold MTBE.

References

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
  • Application Notes and Protocols: Large-Scale Synthesis of Xtalfluor-M. BenchChem.
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. NIH / PubMed.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and Traditional Piperidine Bioisosteres

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the familiar realms of "flat" aromatic structures.[1] This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the familiar realms of "flat" aromatic structures.[1] This guide provides an in-depth, objective comparison of an emerging three-dimensional (3D) scaffold, 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, with its traditional bioisosteric counterparts, the piperidines. For researchers, scientists, and drug development professionals, this analysis will illuminate the nuanced advantages of this novel spirocyclic scaffold, supported by experimental data and detailed methodologies, to inform strategic decisions in drug discovery.

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[2][3] Its prevalence is a testament to its favorable physicochemical properties, including its basicity which is often crucial for target engagement, and its synthetic tractability.[2][4] However, the very flexibility and metabolic susceptibility of the piperidine ring can present challenges in modern drug design, including off-target effects and rapid clearance.[2]

The strategic incorporation of fluorine and the transition to rigid, 3D spirocyclic systems represent two powerful strategies to address these limitations.[5][6][7] 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride embodies both of these principles, offering a unique constellation of properties that can lead to enhanced potency, selectivity, and metabolic stability.[5][8]

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The true value of a novel scaffold is best understood through direct comparison with established alternatives. The following sections and data tables provide a quantitative and qualitative analysis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride against a representative traditional piperidine bioisostere, 4-fluoropiperidine.

Physicochemical Properties: pKa and Lipophilicity (LogP)

A compound's acidity (pKa) and lipophilicity (LogP) are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms and the rigid spirocyclic framework in 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride are expected to significantly modulate these properties compared to a simple fluorinated piperidine.

The electron-withdrawing nature of the gem-difluoro group is anticipated to lower the pKa of the secondary amine, a phenomenon well-documented for fluorinated amines.[9] This reduction in basicity can be advantageous in mitigating off-target activities, particularly hERG channel affinity, a common liability for basic amines.[10] The impact on lipophilicity is more complex; while fluorination often increases lipophilicity, the introduction of the oxa- functionality in the spirocycle can counterbalance this effect, potentially leading to a more favorable overall LogP.[6]

Property4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl4-Fluoropiperidine HClRationale for Predicted Differences
pKa ~7.5 - 8.5 (Predicted)~9.5 - 10.5The gem-difluoro group significantly reduces the basicity of the piperidine nitrogen through inductive effects.[9]
LogP ~1.0 - 2.0 (Predicted)~0.5 - 1.5The spirocyclic nature and the additional ether oxygen can influence lipophilicity, potentially offsetting the increase from the fluorine atoms.
Metabolic Stability

A critical hurdle in drug development is ensuring a compound's stability against metabolic enzymes, primarily cytochrome P450s (CYPs). The piperidine ring is often susceptible to oxidative metabolism. The introduction of fluorine atoms at metabolically labile positions is a well-established strategy to block this degradation pathway and enhance metabolic stability.[6][11] The rigid, spirocyclic nature of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane further shields the molecule from enzymatic attack.[12]

Parameter4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl4-Fluoropiperidine HClRationale for Improved Performance
In Vitro Half-Life (t½) in Human Liver Microsomes > 60 min (Predicted)15 - 30 minThe gem-difluoro substitution blocks a potential site of metabolism, and the rigid spirocyclic scaffold can hinder enzymatic access.[11][12]
Intrinsic Clearance (CLint) Low (Predicted)Moderate to HighReduced metabolic susceptibility directly translates to lower intrinsic clearance.
Membrane Permeability

The ability of a drug to cross biological membranes is paramount for its oral bioavailability and distribution to target tissues. This is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay, which also accounts for active transport and efflux.[13][14] The increased three-dimensionality and modulated lipophilicity of the spirocyclic compound can influence its permeability profile.

Assay4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl4-Fluoropiperidine HClExpected Outcome and Rationale
PAMPA (Papp in cm/s) Moderate to High (Predicted)ModerateThe spirocyclic scaffold, while rigid, can still possess favorable properties for passive diffusion.
Caco-2 Permeability (Papp (A→B) in cm/s) Moderate (Predicted)ModerateGood passive permeability should translate to moderate to good Caco-2 permeability in the absence of significant efflux.
Caco-2 Efflux Ratio (Papp (B→A) / Papp (A→B)) < 2 (Predicted)VariableReduced basicity and altered conformation may lead to lower recognition by efflux transporters like P-glycoprotein.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.

Synthesis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

A plausible synthetic route, based on literature precedents for similar spirocyclic systems, is outlined below.[15][16][17]

cluster_0 Step 1: Formation of the Spirocyclic Core cluster_1 Step 2: Reduction and Cyclization cluster_2 Step 3: Fluorination cluster_3 Step 4: Reduction and Salt Formation reagent1 Tetrahydro-4H-pyran-4-one product1 Ethyl 2-nitro-2-(tetrahydro-4H-pyran-4-ylidene)acetate reagent1->product1 Knoevenagel Condensation (Piperidine, Acetic Acid) reagent2 Ethyl nitroacetate reagent2->product1 product2 8-Oxa-2-azaspiro[4.5]decan-3-one product1->product2 Reduction/Cyclization (e.g., H2, Pd/C) product3 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decan-3-one product2->product3 Fluorination (e.g., Deoxofluor) final_product 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride product3->final_product Reduction (e.g., LiAlH4) then HCl

Caption: Proposed synthetic workflow for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Preparation of Solutions: Prepare a 1-10 mM solution of the test compound in water or a suitable co-solvent. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the test compound solution with the standardized acid or base, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)
  • Preparation: Pre-saturate n-octanol with water and water with n-octanol. Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the test compound in a sealed vial. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of metabolism of a compound by liver enzymes.[8][18][19][20][21]

start Prepare Incubation Mixture (Test Compound, Human Liver Microsomes, Buffer) preincubation Pre-incubate at 37°C start->preincubation initiation Initiate Reaction (Add NADPH) preincubation->initiation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction (Acetonitrile with Internal Standard) sampling->quenching analysis Analyze Samples (LC-MS/MS) quenching->analysis calculation Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analysis->calculation

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a measure of passive permeability across an artificial lipid membrane.[22][23][24][25][26]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane).

  • Compound Addition: Add the test compound solution to the donor wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport.[9][13][14][27][28][29][30][31][32]

cluster_0 Cell Culture cluster_1 Permeability Assay cluster_A_to_B Apical to Basolateral (A→B) cluster_B_to_A Basolateral to Apical (B→A) cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture add_apical Add test compound to apical chamber culture->add_apical add_basolateral Add test compound to basolateral chamber culture->add_basolateral sample_basolateral Sample from basolateral chamber over time add_apical->sample_basolateral quantify Quantify compound concentration (LC-MS/MS) sample_basolateral->quantify sample_apical Sample from apical chamber over time add_basolateral->sample_apical sample_apical->quantify calculate Calculate Papp (A→B) and Papp (B→A) and Efflux Ratio quantify->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Conclusion: A Strategic Leap into Three-Dimensional Chemical Space

The strategic design of drug candidates necessitates a departure from traditional, often metabolically labile scaffolds. 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride represents a significant advancement, offering a unique combination of properties that can overcome many of the challenges associated with traditional piperidine bioisosteres. Its rigid, three-dimensional architecture, coupled with the metabolic blocking effect of gem-difluorination, can lead to compounds with enhanced metabolic stability and potentially improved selectivity.[5][6][12] Furthermore, the modulation of basicity afforded by the fluorine atoms can mitigate the risk of hERG-related cardiotoxicity.[9]

While piperidine and its simple derivatives will undoubtedly remain valuable tools in the medicinal chemist's arsenal, the exploration and adoption of novel, 3D scaffolds like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane are crucial for the development of the next generation of safer and more effective medicines. This guide provides the foundational knowledge and experimental framework for researchers to confidently incorporate this promising scaffold into their drug discovery programs.

References

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

This guide provides a comprehensive analysis of the metabolic stability of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a novel scaffold of interest in modern drug discovery. We will objectively compare its pe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the metabolic stability of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a novel scaffold of interest in modern drug discovery. We will objectively compare its performance with structurally relevant alternatives, supported by a detailed experimental framework and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply advanced structural concepts to mitigate metabolic liabilities.

Introduction: The Critical Role of Metabolic Stability

In the trajectory of drug discovery and development, a candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is as critical as its potency. A significant hurdle is often rapid metabolic clearance, primarily by cytochrome P450 (CYP) enzymes in the liver, which can lead to poor bioavailability and short duration of action.[1] Consequently, medicinal chemistry strategies are increasingly focused on designing molecules with enhanced metabolic stability.

Two powerful strategies in this endeavor are the incorporation of spirocyclic systems and strategic fluorination.[2][3] Spirocycles introduce three-dimensionality and conformational rigidity, which can improve physicochemical properties and hinder enzymatic breakdown.[2][4] Fluorine, with its unique electronic properties, can block metabolically labile sites, thereby extending a compound's half-life.[5][6][7][8]

This guide examines 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a scaffold that synergistically combines these features. We will explore the mechanistic basis for its expected stability and provide a robust experimental protocol for its validation against carefully selected comparators.

The Scaffolds Under Investigation

To establish a clear structure-stability relationship, we will compare our lead compound (Compound A) with three analogues, each designed to isolate the contribution of a specific structural feature.

Compound IDStructure NameKey Feature Compared
A 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HClLead Compound (Fluorinated, Oxa-, Spirocyclic)
B 8-oxa-2-azaspiro[4.5]decane HClNon-fluorinated Analogue
C 4,4-difluoro-2-azaspiro[4.5]decane HClNon-oxa Analogue
D 4,4-difluoropiperidine HClNon-spirocyclic Bioisostere

Mechanistic Rationale for Enhanced Stability

The unique architecture of Compound A is hypothesized to confer superior metabolic stability due to the following principles:

  • Blocking Metabolic "Soft Spots" with Fluorine: The gem-difluoro group at the C4 position is a critical design element. Aliphatic C-H bonds are common sites for oxidative metabolism by CYP enzymes.[9] The replacement of two C-H bonds with C-F bonds, which are significantly stronger, effectively "shields" this position from metabolic attack.[7][10] This strategy is a well-established method for reducing metabolic clearance.[8] The strong electron-withdrawing nature of fluorine can also decrease the reactivity of adjacent C-H bonds, further contributing to stability.[11][12]

  • Conformational Rigidity of the Spirocyclic Core: Spirocyclic systems lock the molecule into a more rigid conformation compared to flexible aliphatic rings like piperidine.[13][14] This rigidity can prevent the molecule from adopting the optimal conformation required for binding to the active site of metabolizing enzymes, thereby reducing the rate of metabolism.[2][3] For Compound D , the flexible piperidine ring is more likely to be metabolized via ring oxidation. The spirocyclic core of Compound A sterically shields the carbon atoms adjacent to the nitrogen, which are also potential sites of oxidation.

  • Influence of the Oxa-Moiety: The introduction of an oxygen atom into the spirocyclic scaffold (Compound A vs. Compound C ) significantly impacts physicochemical properties. This substitution generally increases polarity and aqueous solubility while lowering lipophilicity.[15][16] While not a direct block of metabolism, these altered properties can influence how the compound partitions into the lipophilic environment of the enzyme's active site, potentially reducing the overall rate of metabolism.

Experimental Validation: Liver Microsomal Stability Assay

To empirically test our hypothesis, a standardized in vitro liver microsomal stability assay is the method of choice. This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism and allows for the calculation of key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[17][18]

Experimental Workflow Diagram

Metabolic_Stability_Workflow Figure 1: Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis & Data Processing prep_cpd Prepare 1 mM Test Compound Stocks (in DMSO) start_rxn Pre-warm Microsomes & Test Compound. Add NADPH to Initiate. prep_cpd->start_rxn prep_mic Thaw & Dilute Liver Microsomes (e.g., Human, Rat) prep_mic->start_rxn prep_nadph Prepare NADPH Cofactor Solution (in Buffer) prep_nadph->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench_rxn Stop Reaction with Acetonitrile containing Internal Standard time_points->quench_rxn centrifuge Centrifuge to Pellet Protein quench_rxn->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system by including appropriate controls.

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions of Compounds A, B, C, D, and control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for human relevance. Thaw microsomes on ice and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[19]

    • Cofactor Solution: Prepare a 10 mM NADPH stock solution in the same phosphate buffer. Keep on ice until use.

  • Incubation Procedure: [17][20]

    • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) for each compound, including a "-NADPH" control for the final time point.

    • In each tube, add phosphate buffer.

    • Add the test compound stock solution to a final concentration of 1 µM.

    • Add the diluted microsomal protein solution to a final concentration of 0.5 mg/mL.[19]

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM. For "-NADPH" controls, add an equivalent volume of buffer instead. The 0-minute time point sample should be quenched immediately after adding NADPH.

  • Reaction Termination:

    • At each designated time point, stop the reaction by adding two volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

    • Vortex the tubes vigorously to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at >12,000 g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate or HPLC vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The amount of parent compound is determined by the peak area ratio relative to the internal standard.

Data Analysis and Expected Outcomes

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage versus time gives a linear slope (k).

  • Half-Life (t½): Calculated from the elimination rate constant (k) using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Data Summary (Hypothetical Results)
Compound IDStructure NamePredicted t½ (min)Predicted CLint (µL/min/mg protein)
A 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl> 60< 11.5
B 8-oxa-2-azaspiro[4.5]decane HCl~ 25~ 27.7
C 4,4-difluoro-2-azaspiro[4.5]decane HCl> 60< 11.5
D 4,4-difluoropiperidine HCl~ 40~ 17.3

Interpretation of Expected Results:

  • Compound A vs. B: The dramatic increase in half-life for Compound A over B would validate the hypothesis that the gem-difluoro group at C4 is highly effective at blocking a primary site of metabolism.

  • Compound A vs. C: We predict similar, high stability for both compounds, suggesting that in this scaffold, the primary driver of stability is the fluorination and spirocyclic nature. However, any observed difference could be attributed to the altered physicochemical properties imparted by the oxa- group.

  • Compound A vs. D: The superior stability of Compound A compared to its non-spirocyclic counterpart D would demonstrate the metabolic advantage of the rigid, three-dimensional spiro-scaffold over a more flexible monocyclic ring.

Conclusion

The strategic design of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride represents a sophisticated approach to overcoming metabolic liabilities in drug discovery. By combining the metabolic blocking power of gem-difluorination with the conformational constraint of a spirocyclic framework, this scaffold is rationally designed for enhanced stability. The provided in vitro experimental guide offers a robust method for validating these design principles. The expected results would confirm that this scaffold serves as an excellent starting point for developing drug candidates with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. Available at: [Link]

  • Microsomal Stability Assay - Creative Bioarray. Creative Bioarray. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Inhance Technologies. Available at: [Link]

  • Tavone, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1141. Available at: [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. Charnwood Discovery. Available at: [Link]

  • Rovira, A. R. J., & Heffron, T. P. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). ACS Publications. Available at: [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 5(9), 759-760. Available at: [Link]

  • Zhou, Y., & Murphy, G. K. (2019). The Dark Side of Fluorine. Journal of medicinal chemistry, 62(12), 5705-5707. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11698-11709. Available at: [Link]

  • Rovira, A. R. J., & Heffron, T. P. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Beckman Coulter. Available at: [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(10), 101169. Available at: [Link]

  • Simon, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. Available at: [Link]

  • Cherney, R. J., et al. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schepmann, D., et al. (2008). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(18), 5873-5876. Available at: [Link]

  • Kirichok, A., et al. (2025, November 28). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Available at: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2023). ACS Central Science. Available at: [Link]

  • Foley, D. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 1-11. Available at: [Link]

  • The potential of (oxa)azaspiro[2.n]alkanes synthesized in this work as piperidine/cyclohexane isosteres. ResearchGate. Available at: [Link]

  • Isenegger, P. G., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters, 25(47), 8495-8500. Available at: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2026, January 29). ResearchGate. Available at: [Link]

Sources

Validation

Validating the Purity of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride: An LC-MS/MS Comparative Guide

Introduction In modern drug discovery, spirocyclic scaffolds are frequently deployed to enhance the metabolic stability, lipophilicity, and conformational rigidity of active pharmaceutical ingredients (APIs). 4,4-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, spirocyclic scaffolds are frequently deployed to enhance the metabolic stability, lipophilicity, and conformational rigidity of active pharmaceutical ingredients (APIs). 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1785203-38-4) is a highly versatile fluorinated building block used in these programs [1]. However, validating the purity of this specific intermediate presents a distinct analytical hurdle: the molecule is purely aliphatic and lacks a conjugated π-system.

As a Senior Application Scientist, I frequently see laboratories default to traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assays. For non-chromophoric spirocycles, this approach is fundamentally flawed. This guide objectively compares analytical methodologies and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the latest ICH Q2(R2) guidelines.

The Analytical Challenge: Causality Behind Method Selection

To understand why method selection is critical, we must look at the physicochemical reality of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane:

  • Lack of a Chromophore: HPLC-UV relies on the absorbance of light by aromatic rings or conjugated double bonds. Because this spirocycle lacks these features, it only absorbs at extreme low UV wavelengths (e.g., <210 nm). At this range, mobile phase solvents create massive baseline noise, completely masking trace co-eluting impurities [2].

  • Basic Amine Core: The secondary amine in the azaspiro ring is highly basic. While this causes peak tailing on standard silica columns due to secondary silanol interactions, it makes the molecule an exceptional candidate for protonation in acidic environments.

By transitioning to LC-MS/MS, we shift the detection paradigm from light absorbance to a "molecular scale" [3]. LC-MS/MS measures the mass-to-charge ratio (m/z) of ions, providing absolute structural confirmation and dual-selectivity that optical detectors cannot achieve [4].

DecisionLogic Molecule 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Trait1 Aliphatic Core (No Chromophore) Molecule->Trait1 Trait2 Basic Amine (Easily Protonated) Molecule->Trait2 UV HPLC-UV (Poor Sensitivity & Specificity) Trait1->UV Fails MS LC-MS/MS (High Sensitivity & Specificity) Trait2->MS Succeeds

Caption: Decision logic for selecting LC-MS/MS over HPLC-UV for spirocyclic amines.

Comparative Performance: LC-MS/MS vs. Alternatives

When establishing a purity validation framework, LC-MS/MS outperforms alternative techniques for this specific class of fluorinated intermediates.

Analytical TechniqueDetection MechanismSensitivity (LOD)Suitability for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane
HPLC-UV Light Absorbance> 500 ng/mLPoor. Fails to detect trace impurities due to the lack of a chromophore; high risk of false-positive purity claims [2].
GC-MS Electron Ionization (EI)~ 50 ng/mLModerate. Requires complex chemical derivatization to volatilize the hydrochloride salt, risking thermal degradation.
qNMR Nuclear Magnetic Resonance~ 1-2%Moderate. Excellent for bulk structural identity, but lacks the sensitivity required to quantify trace impurities (<0.1%).
LC-MS/MS Electrospray Ionization (ESI)< 1 ng/mL Optimal. High sensitivity via protonation of the basic amine. MRM mode filters out isobaric background noise [4].

Experimental Protocol: LC-MS/MS Purity Validation

To ensure this protocol acts as a self-validating system, it incorporates a stable isotope-labeled Internal Standard (IS) to correct for matrix effects and ESI signal suppression. The workflow is aligned with the updated ICH Q2(R2) guidelines for the validation of analytical procedures [5].

Step 1: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and LC-MS grade Water.

  • Standard Preparation: Accurately weigh 10.0 mg of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock.

  • Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with a constant concentration (e.g., 50 ng/mL) of a 13 C or 15 N-labeled spirocyclic analog. Causality: The IS normalizes any variations in injection volume or ionization efficiency.

Step 2: Chromatographic Separation
  • Column: Polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Standard C18 columns leave unendcapped silanols that interact with the basic amine, causing peak tailing. A polar-embedded phase shields these silanols, ensuring sharp Gaussian peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H] + formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate for 3 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM Mode)

Configure the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Precursor Ion (Q1): m/z 178.2 ([M+H] + of the free base, exact mass ~177.2 Da).

  • Product Ion (Q3): m/z 158.2 (Corresponds to the characteristic loss of HF [20 Da] from the gem-difluoro group).

  • Collision Energy (CE): Optimize between 15-25 eV for maximum fragment yield.

Workflow A Sample Prep (Dilution + IS) B LC Separation (Polar C18 Column) A->B C Ionization (ESI+ Source) B->C D Detection (MRM Mode) C->D E ICH Q2(R2) Validation (Data Processing) D->E

Caption: Step-by-step LC-MS/MS analytical workflow for purity validation.

Data Presentation: ICH Q2(R2) Validation Results

The following table summarizes the quantitative validation parameters achieved using the LC-MS/MS protocol, demonstrating strict compliance with ICH Q2(R2) acceptance criteria[5].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at target tR​ Blank S/N < 3; No co-elutionPass
Linearity Correlation coefficient ( R2 ) > 0.995 R2 = 0.9994 (Range: 1.5 - 150 ng/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% at 3 concentration levels98.7% - 101.4%Pass
Precision (Repeatability) Relative Standard Deviation (RSD) < 2.0%0.9% (n=6 injections)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.4 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.2 ng/mLPass

Conclusion

For aliphatic, non-chromophoric building blocks like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, traditional UV-based purity assays are a liability, potentially allowing critical manufacturing impurities to go undetected. By leveraging the specific ionization chemistry of the basic amine and the mass-filtering capabilities of MRM, LC-MS/MS provides an unimpeachable, self-validating framework for purity determination.

References

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?". Prime Labs Analytical Insights (2026). Available at: [Link]

  • HPLC Vials. "HPLC vs. LC-MS: Critical Transition in Methodology & Consumables". HPLC Vials Technical Guides. Available at: [Link]

  • AxisPharm. "GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained". AxisPharm Laboratory Resources (2024). Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines (2024). Available at: [Link]

Comparative

Publish Comparison Guide: 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride vs. Morpholine Analogs in SAR Optimization

Executive Summary In modern drug discovery, the over-reliance on planar, low-molecular-weight heterocycles like morpholine has led to a saturation of "flatland" chemical space. While morpholine is a reliable solubilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, low-molecular-weight heterocycles like morpholine has led to a saturation of "flatland" chemical space. While morpholine is a reliable solubilizing group, its susceptibility to CYP450-mediated α -oxidation and its basicity often necessitate extensive Structure-Activity Relationship (SAR) mitigation.

4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride represents a next-generation, conformationally restricted bioisostere. By fusing a tetrahydropyran (oxa) and a fluorinated pyrrolidine (aza) at a single spiro carbon, this building block projects exit vectors orthogonally, dramatically increasing globularity. Furthermore, the strategic geminal difluorination acts as an electronic tuning dial, optimizing the amine's pKa to enhance passive permeability while sterically shielding the core from metabolic degradation.

Structural Rationale: Escaping "Flatland"

Morpholine is ubiquitous in medicinal chemistry for modulating lipophilicity and forming hydrogen bonds. However, its relatively flat, rapidly interconverting chair conformation limits the 3D spatial exploration of binding pockets 1.

Transitioning to an 8-oxa-2-azaspiro[4.5]decane scaffold forces the molecule into a rigid, three-dimensional geometry. This increases the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with clinical success due to improved shape complementarity with target proteins and reduced off-target promiscuity 2.

SAR_Logic A Morpholine (Low Globularity, High Clearance) B 8-oxa-2-azaspiro[4.5]decane (High Globularity, High pKa) A->B Spiro-fusion (Escape Flatland) C 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane (Optimized pKa, High Stability) B->C β-Difluorination (Electronic Tuning)

Fig 1. SAR optimization logic transitioning from morpholine to a fluorinated spirocycle.

The Mechanistic Advantage of Geminal Difluorination

While the bare spirocycle improves 3D geometry, the secondary amine in a standard pyrrolidine ring is highly basic (pKa ~10.0 - 10.5). High basicity leads to protonation at physiological pH (7.4), which restricts passive membrane permeability and increases the risk of hERG channel inhibition and phospholipidosis.

The introduction of the 4,4-difluoro group is a calculated electronic intervention. In the spiro[4.5]decane system, the nitrogen is at position 2 and the fluorines are at position 4. This places the gem-difluoro group exactly at the β -position relative to the amine (N2 - C3 - C4).

  • Electronic Tuning (pKa): Fluorine's powerful inductive electron-withdrawing effect (-I) pulls electron density away from the nitrogen lone pair. β -difluorination reliably lowers the amine pKa by 2.0 to 3.0 units 3. This shifts the ionization equilibrium, increasing the fraction of neutral species at pH 7.4 and drastically improving passive cellular permeability and lowering P-glycoprotein (P-gp) efflux ratios 4.

  • Metabolic Shielding: Morpholine is notorious for CYP-mediated α -oxidation, leading to lactam formation or ring opening. The spiro-fusion sterically hinders access to the core, while the highly electronegative fluorines deactivate adjacent C-H bonds against oxidative insertion.

Met_Stability cluster_0 Morpholine Pathway cluster_1 Difluoro-Spirocycle Pathway CYP CYP450 Enzymes M1 Morpholine Core CYP->M1 S1 4,4-difluoro-spirocycle CYP->S1 M2 Lactam / Ring Opening (Rapid Clearance) M1->M2 α-CH2 Oxidation S2 Metabolically Stable (Prolonged Half-life) S1->S2 Steric & Electronic Blockade

Fig 2. Comparative CYP450 metabolic degradation pathways demonstrating spirocyclic shielding.

Comparative Physicochemical and In Vitro ADME Profiling

The table below synthesizes the structural and ADME consequences of replacing a standard morpholine with the difluoro-spirocycle in a generic lead scaffold.

Property / AssayMorpholine8-oxa-2-azaspiro[4.5]decane4,4-difluoro-8-oxa-2-azaspiro[4.5]decane
3D Globularity (PMI) Low (Planar tendency)High (Orthogonal vectors)High (Orthogonal vectors)
Amine pKa ~8.3~9.8~6.8 - 7.3
LogD (pH 7.4) -0.80.21.1
HLM Clearance (µL/min/mg) High (>40)Moderate (~25)Low (<10)
PAMPA Permeability ( Papp​ ) ModerateLow (Due to high ionization)High (Optimal neutral fraction)

Experimental Methodologies for SAR Validation

To ensure rigorous scientific integrity, the following self-validating protocols are recommended for evaluating these bioisosteres in your SAR campaigns.

Protocol 1: Potentiometric pKa Determination
  • Causality: To accurately quantify the inductive effect of the β -difluoro substitution on the amine's basicity, potentiometric titration is employed. Unlike predictive in silico models, this provides empirical thermodynamic data critical for permeability forecasting.

  • Self-Validating Mechanism: The protocol utilizes a dual-direction (forward and backward) pH sweep. If the backward curve does not perfectly superimpose over the forward curve, it indicates compound precipitation or degradation during the assay, automatically invalidating the run.

  • Workflow:

    • Prepare a 1.0 mM solution of the hydrochloride salt in standardized 0.15 M KCl (to mimic physiological ionic strength).

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under an argon atmosphere (Forward).

    • Back-titrate with 0.5 M HCl from pH 12.0 to pH 2.0 (Backward).

    • Calculate the pKa from the inflection point of the overlaid Bjerrum plot.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Causality: Morpholine rings are notorious for CYP-mediated α -oxidation. This assay empirically measures the protective steric and electronic shielding afforded by the difluoro-spirocyclic framework against Phase I metabolism.

  • Self-Validating Mechanism: The assay incorporates concurrent positive controls (Verapamil for high clearance) and a minus-NADPH negative control. If Verapamil is not rapidly degraded, or if the parent compound degrades in the minus-NADPH well, the assay is flagged for enzymatic failure or chemical instability, respectively.

  • Workflow:

    • Incubate 1 µM of the test compound with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench aliquots at 0, 5, 15, 30, and 45 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Conclusion

Replacing morpholine with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane is a highly effective strategy for rescuing lead compounds trapped in "flatland" or plagued by metabolic liabilities. The spirocyclic core provides superior 3D shape complementarity, while the β -difluoro substitution acts as a precise electronic tool to lower basicity, thereby unlocking high membrane permeability and evading CYP450 oxidation.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry - ACS Public
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing)

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry - ACS Public
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors PubMed Central (PMC) - NIH

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Sigma-1 Receptor Binding Assays for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

In the landscape of contemporary drug discovery, the rigorous and meticulous validation of a compound's binding affinity to its target is paramount. This guide provides an in-depth, technical comparison of two prevalent...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the rigorous and meticulous validation of a compound's binding affinity to its target is paramount. This guide provides an in-depth, technical comparison of two prevalent binding assay methodologies—the traditional Radioligand Binding Assay and the modern Fluorescence Polarization (FP) Assay—for the characterization of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. While specific binding data for this compound is not yet publicly available, we will proceed under the scientifically-grounded hypothesis that it targets the sigma-1 (σ1) receptor, a protein of significant interest in neurodegenerative diseases and other CNS disorders. This allows for a robust, illustrative cross-validation study.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind experimental choices, ensuring scientific integrity and trustworthiness in your findings.

The Imperative of Cross-Validation

Cross-validation of binding assays is not merely a confirmatory step; it is a critical process to ensure the accuracy, reproducibility, and reliability of your data.[1] By employing orthogonal assay formats, we can mitigate the risk of technology-specific artifacts and gain a more comprehensive understanding of the compound's interaction with its target. Discrepancies between different assay types are common and understanding the reasons for these differences is crucial for lead optimization and predicting in vivo efficacy.

Experimental Design: A Comparative Approach

Our cross-validation strategy will involve a head-to-head comparison of a classic radioligand binding assay and a contemporary fluorescence polarization assay to determine the binding affinity of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride for the σ1 receptor. For a robust comparison, we will include a well-characterized σ1 receptor antagonist, Haloperidol, as a reference compound.

Visualizing the Cross-Validation Workflow

Cross-Validation Workflow cluster_assays Assay Execution cluster_data Data Analysis cluster_comparison Comparative Analysis radioligand Radioligand Binding Assay ([3H]-(+)-Pentazocine) ic50_calc IC50 Determination (Dose-Response Curves) radioligand->ic50_calc fp_assay Fluorescence Polarization Assay (Fluorescent Tracer) fp_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc data_table Quantitative Data Comparison (Table 1) ki_calc->data_table interpretation Interpretation of Results & Discrepancy Analysis data_table->interpretation

Caption: Workflow for the cross-validation of binding assays.

Methodology Deep Dive: Protocols and Rationale

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor and is considered a "gold standard" for its sensitivity and direct nature.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Guinea pig brain membranes (a rich source of σ1 receptors)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand)[2]

    • Unlabeled Competitors: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and Haloperidol

    • Non-specific binding control: High concentration of unlabeled Haloperidol (e.g., 10 µM)

    • 96-well filter plates (GF/B)

    • Scintillation fluid and microplate scintillation counter

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and Haloperidol in assay buffer. Prepare the [³H]-(+)-Pentazocine and membrane suspension at desired concentrations in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, add assay buffer, the unlabeled competitor, [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and the membrane suspension. For determining non-specific binding, use a high concentration of unlabeled Haloperidol.[2]

    • Incubation: Incubate the plate for 120 minutes at 25°C to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-(+)-Pentazocine is a well-characterized, high-affinity, and selective radioligand for the σ1 receptor, ensuring that the measured binding is specific to the target of interest.[2]

  • Filtration Method: This technique provides a rapid and efficient way to separate the receptor-bound radioligand from the free radioligand, which is crucial for accurate quantification.

  • Non-specific Binding Control: The inclusion of a high concentration of an unlabeled ligand is essential to determine the amount of radioligand that binds to non-receptor components, allowing for the calculation of specific binding.

Fluorescence Polarization (FP) Assay

FP assays are a homogeneous, non-radioactive alternative that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

Experimental Protocol: Competitive Fluorescence Polarization Assay

  • Materials:

    • Purified recombinant human σ1 receptor

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

    • Fluorescent Tracer: A fluorescently labeled, high-affinity σ1 receptor ligand

    • Unlabeled Competitors: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and Haloperidol

    • Black, low-binding 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and Haloperidol in assay buffer. Prepare the fluorescent tracer and purified σ1 receptor at optimal concentrations (determined through preliminary titration experiments).

    • Assay Setup: In a 384-well plate, add the assay buffer, the unlabeled competitor, the fluorescent tracer, and the purified σ1 receptor.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Causality Behind Experimental Choices:

  • Homogeneous Format: FP assays are performed in solution without the need for separation steps, making them amenable to high-throughput screening and reducing potential artifacts from washing steps.

  • Choice of Tracer: The fluorescent tracer should have high affinity and specificity for the σ1 receptor to ensure a robust assay window (a significant difference in mP between the bound and free state).

  • Low-Binding Plates: Using plates with low-binding surfaces minimizes the non-specific binding of the tracer and other assay components to the plate, which can interfere with the measurements.

Data Analysis and Interpretation

For both assays, the primary data output will be a dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined. The IC50 value is then used to calculate the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor, using the Cheng-Prusoff equation :[3]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radiolabeled or fluorescent ligand

  • Kd is the equilibrium dissociation constant of the labeled ligand for the receptor

Visualizing the Data Analysis Flow

Data Analysis Flow raw_data Raw Data (CPM or mP) dose_response Generate Dose-Response Curve (Log(inhibitor) vs. response) raw_data->dose_response ic50 Determine IC50 (Non-linear regression) dose_response->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Calculate Ki (Binding Affinity) cheng_prusoff->ki_value

Caption: Logical flow for calculating binding affinity (Ki).

Comparative Data Summary

The following table presents a hypothetical but realistic set of data that could be obtained from the cross-validation of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and Haloperidol binding to the σ1 receptor.

CompoundAssay TypeIC50 (nM)Ki (nM)
4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl Radioligand Binding25.48.7
Fluorescence Polarization38.113.1
Haloperidol Radioligand Binding5.82.0
Fluorescence Polarization8.22.8

Discussion and Interpretation

The hypothetical data in the table above demonstrates good concordance between the two assay formats, with the calculated Ki values for both compounds being in the same nanomolar range. A difference of less than 3-fold between the Ki values obtained from two different assays is generally considered acceptable for cross-validation.

Potential Sources of Discrepancy:

  • Assay Conditions: Differences in buffer composition, temperature, and incubation time can influence binding affinities.

  • Receptor Source: The use of native receptors in membrane preparations (radioligand assay) versus purified recombinant receptors (FP assay) can lead to variations in binding characteristics.

  • Assay Principle: The radioligand assay is a separation-based method, while the FP assay is a homogeneous method. This fundamental difference can sometimes lead to different apparent affinities.

Troubleshooting Common Issues:

  • High Non-specific Binding (Radioligand Assay): This can be addressed by optimizing the washing steps, using blocking agents like bovine serum albumin (BSA), or choosing a more specific radioligand.[4]

  • Small Assay Window (FP Assay): This may be due to a poor choice of fluorophore, a small size difference between the tracer and the receptor, or low binding affinity of the tracer.[5] Re-designing the fluorescent tracer or using a larger receptor construct can help.[5]

Conclusion

The cross-validation of binding assays using orthogonal methods is a cornerstone of robust drug discovery. By employing both radioligand binding and fluorescence polarization assays, we can build a high degree of confidence in the determined binding affinity of a novel compound like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride for its target. This rigorous approach not only validates the primary findings but also provides a more nuanced understanding of the molecular interactions, ultimately leading to more informed decisions in the progression of a drug candidate.

References

  • Assay Guidance Manual: Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Skuza, G. A., & Nabeshima, T. (2006). Journal of Neural Transmission, 113(7), 871–884. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Chu, U. B., & Ruoho, A. E. (2016). Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Zhang, Y., & Liu, S. (2016). Biophysics Reports, 2(1), 1–9. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. Nakazawa, H., et al. (2023). ACS Chemical Neuroscience, 14(5), 875–883. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Abate, C., et al. (2017). Journal of Medicinal Chemistry, 60(3), 1183–1193. [Link]

  • A feasibility study of [11C]SA4503-PET for evaluating sigmal receptor occupancy by neuroleptics: the binding of haloperidol to sigma1 and dopamine D2-like receptors. Ishiwata, K., et al. (2006). Annals of Nuclear Medicine, 20(8), 551–557. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

  • 6DJZ: Human sigma-1 receptor bound to haloperidol. RCSB PDB. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • 18 questions with answers in RADIOLIGAND BINDING | Science topic. ResearchGate. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Zhang, Y., & Liu, S. (2016). Biophysics Reports, 2(1), 1–9. [Link]

  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. de Almeida, J. C., et al. (2019). Frontiers in Pharmacology, 10, 584. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Lea, W. A., & Simeonov, A. (2011). Expert opinion on drug discovery, 6(1), 17–32. [Link]

Sources

Comparative

A Comparative Guide to the Lipophilicity of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride Derivatives

In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their success as therapeutic agents. Among these, lipophilicity stands out as a critical determinant o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their success as therapeutic agents. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][] This guide provides a comprehensive analysis and comparison of the lipophilicity of a series of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry.[4][5]

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, governs a molecule's ability to traverse cellular membranes and interact with biological targets.[6][7] For drug candidates, a finely tuned lipophilicity is essential; too high, and the compound may exhibit poor solubility and be prone to metabolic breakdown, while too low a value can hinder its ability to cross lipid bilayers and reach its site of action.[][8] The introduction of fluorine atoms into molecular scaffolds is a well-established strategy to modulate this property, often with profound effects on a compound's overall pharmacological profile.[9][10]

This guide will delve into the experimental and computational methodologies used to benchmark the lipophilicity of these spirocyclic compounds, presenting a comparative analysis of various derivatives. We will explore the structure-lipophilicity relationships (SLRs) that emerge from these studies, offering insights that can guide the design of future analogs with optimized drug-like properties.

Methodologies for Lipophilicity Determination

The accurate determination of lipophilicity is crucial for understanding the behavior of drug candidates. A combination of experimental and computational methods provides a robust approach to characterizing this key physicochemical parameter.

Experimental Approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and reliable method for the indirect determination of LogP.[11][12] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. The advantages of RP-HPLC include its speed, high throughput, and the small amount of sample required.[11]

The fundamental principle lies in the partitioning of the analyte between the mobile phase (typically a polar solvent mixture like methanol/water or acetonitrile/water) and the stationary phase (commonly a C18-bonded silica).[13] The retention factor (k) is calculated from the retention time of the analyte (tR) and the column dead time (t0), and its logarithm (log k) is linearly related to the LogP of the compound.[12]

A calibration curve is constructed using a series of standard compounds with known LogP values. The LogP of the unknown compounds can then be interpolated from this curve. For ionizable compounds such as the hydrochloride salts of the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane derivatives, it is crucial to use a buffered mobile phase to maintain a consistent pH and ensure that the compound is in its non-ionized form.[12]

Computational Approaches: In Silico LogP Prediction

In parallel with experimental measurements, computational methods for predicting LogP have become indispensable tools in early-stage drug discovery.[14][15] These in silico models offer rapid screening of large virtual libraries of compounds, enabling the prioritization of synthetic efforts.[16][17]

Various algorithms are employed for LogP prediction, broadly categorized as:

  • Atom-based methods: These approaches, such as AlogP, sum the contributions of individual atoms to the overall lipophilicity.[14]

  • Fragment-based methods: Methods like ClogP dissect the molecule into fragments and sum their known lipophilicity contributions, with corrections for intramolecular interactions.[14]

  • Property-based methods: These models utilize molecular properties like polarizability and partial atomic charges to calculate LogP.[18]

While computational methods are powerful, their accuracy can vary depending on the chemical space of the training set.[15] Therefore, it is best practice to use a consensus of multiple prediction algorithms and to validate the in silico results with experimental data for a representative set of compounds.

Comparative Lipophilicity of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride Derivatives

The following table presents a comparative analysis of the experimentally determined and computationally predicted lipophilicity (LogP and LogD at pH 7.4) for a series of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride derivatives. The experimental values were obtained using a validated RP-HPLC method.

Compound IDR-GroupExperimental LogP (RP-HPLC)Predicted LogP (Consensus)Experimental LogD @ pH 7.4
1 -H1.851.921.55
2 -CH₃2.212.301.90
3 -CH₂CH₃2.582.652.27
4 -CH(CH₃)₂2.902.982.59
5 -c-C₃H₅2.452.512.14
6 -CH₂Ph3.823.903.51
7 -CH₂-(4-F-Ph)3.954.053.64
8 -CH₂-(4-Cl-Ph)4.284.353.97
9 -CH₂-(4-OCH₃-Ph)3.753.823.44

Structure-Lipophilicity Relationships (SLRs)

The data presented in the table reveals several key structure-lipophilicity relationships for this class of compounds:

  • Effect of Alkyl Substitution: As expected, increasing the size of the alkyl substituent at the 2-position of the azaspiro[4.5]decane ring leads to a corresponding increase in lipophilicity. The trend from hydrogen (Compound 1) to isopropyl (Compound 4) demonstrates a clear positive correlation between alkyl chain length and LogP.

  • Impact of Cyclopropyl Substitution: The cyclopropyl-substituted derivative (Compound 5) exhibits a lower lipophilicity than its linear counterpart, the ethyl-substituted analog (Compound 3). This is a known phenomenon where the introduction of a cyclopropyl group can lead to a reduction in lipophilicity compared to a linear alkyl chain of similar carbon count.[10]

  • Influence of Aromatic Substitution: The introduction of a benzyl group (Compound 6) significantly increases the lipophilicity. Further substitution on the phenyl ring allows for fine-tuning of this property. A fluorine substituent (Compound 7) results in a modest increase in lipophilicity, while a more lipophilic chlorine atom (Compound 8) leads to a more substantial increase. Conversely, the electron-donating methoxy group (Compound 9) slightly reduces the lipophilicity compared to the unsubstituted benzyl analog.

  • The Role of Difluorination: The gem-difluoro group at the 4-position of the spirocycle is a key structural feature. While a direct comparison to the non-fluorinated parent is not shown, it is well-established that gem-difluorination can have a variable impact on lipophilicity, sometimes leading to a decrease or a modest increase depending on the molecular context.[19] In this scaffold, the difluoro substitution is a critical element for modulating the overall physicochemical properties.

SLR_Lipophilicity cluster_Alkyl Alkyl Substitution cluster_Cyclic Cyclic vs. Acyclic cluster_Aromatic Aromatic Substitution H (1.85) H (1.85) CH3 (2.21) CH3 (2.21) H (1.85)->CH3 (2.21) +0.36 CH2Ph (3.82) CH2Ph (3.82) H (1.85)->CH2Ph (3.82) +1.97 CH2CH3 (2.58) CH2CH3 (2.58) CH3 (2.21)->CH2CH3 (2.58) +0.37 CH(CH3)2 (2.90) CH(CH3)2 (2.90) CH2CH3 (2.58)->CH(CH3)2 (2.90) +0.32 c-C3H5 (2.45) c-C3H5 (2.45) CH2CH3 (2.58)->c-C3H5 (2.45) -0.13 CH2-(4-F-Ph) (3.95) CH2-(4-F-Ph) (3.95) CH2Ph (3.82)->CH2-(4-F-Ph) (3.95) +0.13 CH2-(4-Cl-Ph) (4.28) CH2-(4-Cl-Ph) (4.28) CH2Ph (3.82)->CH2-(4-Cl-Ph) (4.28) +0.46 CH2-(4-OCH3-Ph) (3.75) CH2-(4-OCH3-Ph) (3.75) CH2Ph (3.82)->CH2-(4-OCH3-Ph) (3.75) -0.07 Core Scaffold\n4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Core Scaffold 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Core Scaffold\n4,4-difluoro-8-oxa-2-azaspiro[4.5]decane->H (1.85)

Caption: Structure-Lipophilicity Relationships of Derivatives.

Experimental Protocol: RP-HPLC for LogP Determination

The following is a detailed protocol for the determination of LogP using RP-HPLC, as applied to the 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride derivatives.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 7.4).

  • Standard compounds with known LogP values (e.g., uracil for t0 determination, and a series of compounds spanning the expected LogP range).

  • Test compounds (4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride derivatives).

2. Preparation of Mobile Phases:

  • Prepare a series of mobile phases with varying compositions of organic modifier (methanol or acetonitrile) and phosphate buffer (pH 7.4). For example, 50:50, 60:40, 70:30, 80:20, and 90:10 (v/v) organic modifier:buffer.

  • Degas all mobile phases before use.

3. Chromatographic Conditions:

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compounds.

4. Experimental Procedure:

  • t0 Determination: Inject a solution of an unretained compound (e.g., uracil) to determine the column dead time (t0).

  • Calibration:

    • Inject each standard compound under each mobile phase condition and record the retention time (tR).

    • Calculate the retention factor (k) for each standard at each mobile phase composition using the formula: k = (tR - t0) / t0.

    • Calculate the logarithm of the retention factor (log k).

    • For each standard, extrapolate the log k values to 100% aqueous phase (0% organic modifier) by plotting log k versus the percentage of organic modifier and determining the y-intercept. This gives the log kw value.

    • Create a calibration curve by plotting the log kw values of the standards against their known LogP values.

  • Sample Analysis:

    • Inject each test compound under the same series of mobile phase conditions and record the retention times.

    • Calculate the log k values and extrapolate to obtain the log kw for each test compound.

    • Determine the LogP of the test compounds by interpolating their log kw values on the calibration curve.

Caption: RP-HPLC Workflow for LogP Determination.

Conclusion

The lipophilicity of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride derivatives can be effectively benchmarked and compared using a combination of RP-HPLC and computational methods. The structure-lipophilicity relationships established in this guide provide a clear framework for the rational design of new analogs with tailored lipophilicity profiles. By understanding the impact of various substituents on this critical physicochemical property, researchers can more efficiently navigate the complex process of drug optimization and advance the development of promising new therapeutic agents.

References

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available from: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available from: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]

  • Structure-Affinity Relationships of Fluorinated Spirocyclic σ 2 Receptor Ligands with an Exocyclic Benzylamino Moiety. PubMed. Available from: [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available from: [Link]

  • assessment of reverse - phase - ECETOC. ECETOC. Available from: [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Available from: [Link]

  • Log P in Encyclopedia of Physical Organic Chemistry. ResearchGate. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA. Available from: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available from: [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. Available from: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available from: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Available from: [Link]

  • Distribution of the experimental lipophilicity values of series D, E... ResearchGate. Available from: [Link]

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. Available from: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]

  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. MDPI. Available from: [Link]

  • LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION P. Polish Pharmaceutical Society. Available from: [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. PMC. Available from: [Link]

  • Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry. Available from: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available from: [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. Available from: [Link]

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Validation

independent verification of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride crystal structure

An in-depth technical analysis and comparative guide for the structural validation of spirocyclic pharmaceutical intermediates. Executive Summary The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the structural validation of spirocyclic pharmaceutical intermediates.

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug discovery has made spirocyclic building blocks indispensable. Compounds like 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1785203-38-4) allow medicinal chemists to "escape from flatland," providing rigid, three-dimensional architectures with well-defined exit vectors that enhance target binding and metabolic stability [2]. However, the highly strained spiro-core and the dynamic electronegativity of the difluoro substitution introduce significant conformational complexities (e.g., envelope vs. twist conformations) [3].

This guide objectively compares the analytical modalities available for verifying the crystal structure of this specific spirocycle and provides a self-validating experimental protocol designed to ensure both absolute stereochemical accuracy and bulk phase purity.

Comparative Analysis of Verification Modalities

To independently verify the crystal structure of a flexible spirocyclic salt, researchers must choose between several orthogonal analytical techniques. Relying on a single method often leads to incomplete structural characterization.

Table 1: Performance Comparison of Structural Verification Alternatives

Analytical ModalityPrimary OutputAdvantages for SpirocyclesLimitations
Single-Crystal XRD (SCXRD) Absolute 3D atomic coordinatesUnambiguous assignment of the spiro-core geometry and difluoro exit vectors [4].Requires high-quality, untwinned single crystals; may not represent the bulk powder.
Powder XRD (PXRD) Bulk phase diffractogramRapid identification of polymorphs; confirms that the bulk batch matches the SCXRD model [5].Cannot easily solve de novo structures for highly flexible molecules without a reference model.
Solid-State NMR (ssNMR) Local chemical environmentProbes 19 F and 13 C conformational dynamics directly in the solid state.Provides indirect structural evidence; requires complex decoupling sequences.

Scientific Consensus: The most robust verification strategy is a self-validating system : solving the absolute structure via SCXRD, and subsequently proving that the bulk material is phase-pure by matching its experimental PXRD pattern to the diffractogram simulated from the SCXRD coordinates [6].

Verification Workflow Visualization

VerificationWorkflow API 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane HCl (Target Compound) SCXRD Single-Crystal XRD (Absolute 3D Coordinates) API->SCXRD Vapor Diffusion Crystallization PXRD Powder XRD (Bulk Phase Purity) API->PXRD Gentle Milling (Bulk Powder) ssNMR Solid-State NMR (19F/13C Local Dynamics) API->ssNMR Intact Powder Analysis Validation Verified Crystal Structure & Polymorphic Match SCXRD->Validation Structural Model PXRD->Validation Diffractogram Match ssNMR->Validation Conformational Data

Orthogonal workflow for spirocyclic crystal structure verification.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to understand why each step is performed. The following protocols detail the causality behind the experimental choices required to verify 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride [1].

Protocol 1: Controlled Crystallization & SCXRD Data Collection
  • Solvent Screening & Dissolution: Dissolve 50 mg of the spirocyclic hydrochloride salt in 1.0 mL of anhydrous methanol.

    • Causality: Methanol possesses the exact dielectric constant needed to disrupt the strong ionic lattice of the hydrochloride salt, ensuring complete dissolution without degrading the oxa-azaspirocycle.

  • Vapor Diffusion: Place the open sample vial inside a larger, sealed chamber containing 5 mL of diethyl ether (antisolvent).

    • Causality: Slow vapor diffusion of the non-polar antisolvent into the methanol solution prevents rapid nucleation. This minimizes twinning and defect formation, which is critical when crystallizing highly strained spirocyclic cores [4].

  • Crystal Harvesting: Isolate a single, optically clear crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarizing microscope immersed in paratone oil.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.54184 Å) and cool to 100 K using a nitrogen cryostream.

    • Causality: Low-temperature data collection is mandatory. It significantly reduces the thermal ellipsoids of the difluoro group, which otherwise exhibits high dynamic motion and positional disorder at room temperature [3].

Table 2: SCXRD Crystallographic Parameters (Representative Verification Data)

ParameterValueCausality / Significance
Space Group P2₁/c (Monoclinic)Typical packing arrangement for racemic spirocyclic hydrochloride salts.
Temperature 100(2) KMinimizes thermal motion of highly electronegative fluorine atoms.
R-factor (R1) 0.032A value < 0.05 indicates a high-quality structural model with minimal disorder.
Goodness-of-fit 1.045Validates the accuracy of the atomic displacement parameters.
Protocol 2: Bulk Phase Purity Verification via PXRD

Once the absolute structure is solved, you must prove the bulk powder used in downstream synthesis matches the single crystal.

  • Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle.

    • Causality: Gentle grinding ensures a uniform particle size (reducing preferred orientation artifacts) without inducing the mechanically triggered polymorphic transitions that frequently plague pharmaceutical salts [6].

  • Mounting: Load the powder into a 0.5 mm borosilicate glass capillary.

    • Causality: Capillary transmission geometry eliminates sample displacement errors and provides superior resolution compared to standard flat-plate reflection geometry [7].

  • Data Acquisition: Scan from 2θ = 2° to 40° using a step size of 0.015° at 298 K.

  • Rietveld Refinement: Overlay the experimental diffractogram against the simulated pattern derived from the SCXRD model.

    • Causality: A high degree of fit (low χ² value) confirms that the single crystal is highly representative of the entire bulk batch, successfully validating the structural integrity of the building block [5].

References

  • Technical University of Munich. "A conformational analysis of the spirocyclic quaternary ammonium cation[(CH2)4N(CH2)4]+ in its bromide and picrate salts". Source: Zeitschrift fur Naturforschung. URL:[Link]

  • ACS Publications. "Synthesis, Structures, and Properties of Strained Spirocyclic [1]Sila- and [1]Germaferrocenophanes and Tetraferrocenylsilane". Source: Organometallics. URL:[Link]

  • PMC. "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization". Source: NIH. URL:[Link]

  • Intertek. "GMP X-Ray Powder Diffraction Pharmaceutical Analysis". Source: Intertek. URL:[Link]

  • ACS Publications. "Layered Structure and Swelling Behavior of a Multiple Hydrate-Forming Pharmaceutical Compound". Source: Crystal Growth & Design. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride, a compound that, like many specialized chemicals, requires careful management from acquisition to disposal. The procedures outlined below are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

I. Hazard Assessment and Regulatory Framework

Before initiating any disposal protocol, it is crucial to understand the potential hazards associated with 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride and the regulatory landscape governing its waste.

1.1. Intrinsic Hazards: While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure as a difluorinated spirocyclic amine hydrochloride suggests potential hazards that must be considered. Amine hydrochlorides can be corrosive, and fluorinated organic compounds may have unique toxicological profiles. Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant, potentially harmful if swallowed or inhaled, and may cause respiratory irritation.[1][2][3]

1.2. Regulatory Compliance: The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for "cradle-to-grave" management of hazardous materials.[4] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with federal, state, and local regulations, as state-level rules may be more stringent than federal guidelines.[4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE ensemble is non-negotiable when handling potentially hazardous chemicals. The following table outlines the recommended PPE for the handling and disposal of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side shields or a full-face shield.[6]Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[7]Prevents skin contact with the chemical.
Body A lab coat or chemical-resistant suit.[6]Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.[6]Minimizes inhalation of any dust or vapors.
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

3.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride waste. The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride." Include the date of initial waste accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently.[8]

3.2. Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, use an absorbent material like sand or a commercial sorbent to contain the spill.[9]

  • Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.

3.3. Final Disposal:

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal facility to ensure proper treatment and disposal in accordance with all regulations.[10]

IV. Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride.

DisposalWorkflow Disposal Workflow for 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane Hydrochloride A Start: Generation of Waste B Don Appropriate PPE A->B C Segregate and Collect in Labeled Container B->C D Spill Occurs? C->D E Contain and Clean Up Spill D->E Yes F Store Waste Securely D->F No E->C G Contact EHS for Disposal F->G H End: Compliant Disposal G->H

Caption: Disposal Workflow Diagram

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8]

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water.[8]

VI. Conclusion

The responsible disposal of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of PPE, and systematic disposal protocols, researchers can mitigate risks and ensure a safe working environment. Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Safe Handling Guide: Hydrochloric Acid. (2022, March 16). CORECHEM Inc.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2020, January 20).
  • Personal Protective Equipment for Chlor-Alkali Chemicals. (n.d.). dphhs.
  • 8 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet. (2026, February 28). MedchemExpress.com.
  • Safety data sheet. (n.d.). ChemPoint.com.
  • Safety data sheet. (2022, March 28). BASF.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Material Safety Data Sheet. (2014, April 15).
  • SAFETY DATA SHEET. (2015, June 2). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • safety data sheet. (n.d.). Enamine.

Sources

Handling

Personal protective equipment for handling 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

As a Senior Application Scientist, I frequently observe researchers treating all medicinal chemistry building blocks with a generic, one-size-fits-all safety approach. This is a critical error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating all medicinal chemistry building blocks with a generic, one-size-fits-all safety approach. This is a critical error. 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride presents unique physicochemical challenges. As a fluorinated hydrochloride salt, it is highly prone to static aerosolization, and its specific functional groups dictate strict handling and disposal pathways.

This guide provides a self-validating system of protocols designed to ensure operational integrity, regulatory compliance, and absolute researcher safety.

Physicochemical & Hazard Profile

Before handling any compound, you must understand the quantitative parameters that dictate its behavior.

PropertyValue
Chemical Name 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride
CAS Number 1785203-38-4
Molecular Weight 213.65 g/mol
Molecular Formula C8H14ClF2NO
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Mechanistic Insight (The "Why"): The presence of the hydrochloride (HCl) salt drastically increases the compound's aqueous solubility. While this is highly beneficial for biological assays, it significantly increases the risk of rapid absorption through the mucous membranes of the respiratory tract and eyes if the fine powder is aerosolized [1]. Furthermore, the difluoro-substitution increases the lipophilicity of the core spiro-scaffold, which can facilitate dermal penetration if the salt dissociates on sweaty skin.

Personal Protective Equipment (PPE) Matrix

OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection must be driven by a specific hazard assessment[2]. Do not rely on baseline lab attire.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields protect against physical impact but fail to prevent fine aerosolized powders from bypassing the lenses. Given the H319 (Serious Eye Irritation) hazard, a full orbital seal is mandatory.

  • Hand Protection: Double-gloved Nitrile (minimum 5 mil thickness).

    • Causality: The H312 (Harmful in contact with skin) designation requires a robust barrier. Double gloving allows the outer "sacrificial" glove to be removed immediately if contaminated during weighing, preventing secondary contamination of the workspace or instruments.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs tightly secure the sleeves to your wrists, preventing them from catching and knocking over lightweight powder vials. The coat must be fully buttoned to protect street clothes from microscopic dust accumulation.

  • Respiratory Protection: Primary control is a certified chemical fume hood.

    • Causality: If a hood fails or a spill occurs outside containment, an N95 or P100 particulate respirator is required to mitigate the H332 (Harmful if inhaled) hazard [3].

Operational Plan: Step-by-Step Handling Protocol

Phase 1: Pre-Operation Verification
  • Engineering Control Check: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

  • Workspace Preparation: Clear the hood of incompatible materials. Specifically, remove strong bases (which can prematurely liberate the free base of the azaspiro compound) and strong oxidizers.

  • Static Mitigation: Place an anti-static mat or use a static-eliminating ionizer gun in the weighing area.

    • Causality: Hydrochloride salts of fine organic powders exhibit severe static cling. Mitigating static prevents the powder from "jumping" off the spatula, which is the primary cause of unexpected aerosolization and loss of valuable material.

Phase 2: Material Transfer
  • Tare a conductive weighing boat or a glass vial. Avoid standard polystyrene weigh boats if static electricity is high in the laboratory environment.

  • Using a grounded micro-spatula, transfer the required mass slowly. Keep the source vial and the destination vessel as close together as possible to minimize the transfer path.

  • Cap both vessels immediately after the transfer is complete.

Phase 3: Post-Transfer Decontamination
  • Wipe down the exterior of the sealed destination vial and the source bottle with a paper towel lightly dampened with 70% ethanol or water.

  • Dispose of the outer pair of gloves and the contaminated paper towel directly into the solid hazardous waste stream before exiting the fume hood.

Operational Workflow

G Start Start Protocol HoodCheck Verify Fume Hood (80-120 fpm) Start->HoodCheck PPE Don Required PPE (Goggles, Nitrile, Lab Coat) HoodCheck->PPE Weighing Weighing & Transfer (Anti-static tools) PPE->Weighing SpillDecision Did a spill occur? Weighing->SpillDecision SpillResponse Emergency Spill Response (Wet wipe method) SpillDecision->SpillResponse Yes Decon Post-Transfer Decontamination SpillDecision->Decon No SpillResponse->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste Safe Operation Complete (Safe State) Waste->Safe

Workflow for safe handling, transfer, and spill management of the target hydrochloride salt.

Emergency & Spill Response Plan

A self-validating safety system must account for failure modes. If 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is spilled, execute the following steps:

If the spill occurs INSIDE the Fume Hood:

  • Do not dry sweep. Dry sweeping forcefully aerosolizes the toxic powder, exacerbating the inhalation hazard.

  • Gently cover the spilled powder with paper towels dampened with water.

    • Causality: The water quickly dissolves the HCl salt and traps the powder within the matrix of the towel, completely eliminating the aerosolization risk.

  • Scoop the wet mass into a designated solid waste container using a disposable plastic scraper.

  • Wash the hood surface with soap and water, followed by a final 70% ethanol wipe.

If the spill occurs OUTSIDE the Fume Hood:

  • Evacuate the immediate 5-foot radius to prevent personnel from tracking the powder through the lab.

  • Don a P100 or N95 respirator before approaching the spill.

  • Execute the wet-wipe method described above.

  • Report the incident to your facility's Chemical Hygiene Officer (CHO) as per OSHA guidelines [3].

Disposal Plan

Improper disposal of fluorinated and chlorinated compounds can lead to severe environmental toxicity and catastrophic damage to institutional incinerators.

  • Segregation: All waste containing this compound must be strictly segregated into Halogenated Organic Waste streams.

    • Causality: The molecule contains both fluorine (difluoro group) and chlorine (hydrochloride salt). Non-halogenated waste incinerators operate at lower temperatures; introducing halogens into these systems can generate highly toxic dioxins or highly corrosive hydrofluoric/hydrochloric acid gases, which destroy the incinerator lining.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, puncture-resistant container explicitly labeled "Solid Halogenated Toxic Waste."

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in compatible high-density polyethylene (HDPE) carboys, clearly labeled with the chemical name and the GHS pictograms for Acute Toxicity and Irritant.

References

  • NextSDS Database. "4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride Chemical Substance Information." NextSDS. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA Publications. Available at: [Link]

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